molecular formula C19H20O6 B12101168 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Katalognummer: B12101168
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: MLVGNKLKRAKEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a useful research compound. Its molecular formula is C19H20O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGNKLKRAKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Isolation and Purification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

This compound is a naturally occurring dihydrofurocoumarin, a class of organic compounds known for their significant biological activities.[1] This particular derivative, found in plants such as Carlina acaulis of the Asteraceae family, represents a valuable target for phytochemical investigation due to the therapeutic potential often associated with coumarin scaffolds.[2][3] Dihydrofurocoumarins are a significant subgroup of coumarins, and research into this class is driven by their diverse and often potent biological activities.[1] The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

This guide provides a comprehensive, technically detailed methodology for the isolation and purification of this compound from its natural source. The protocol herein is a composite methodology, synthesized from established best practices for the isolation of structurally related coumarins from plant matrices, particularly within the Apiaceae and Asteraceae families.[4][5] The rationale behind each step is explained to provide researchers with a robust framework that can be adapted and optimized for their specific laboratory context.

Part 1: Sourcing and Preparation of Plant Material

The primary known source of this compound is Carlina acaulis.[2][3] For successful isolation, the selection and preparation of the plant material are critical.

1.1. Plant Material:

  • Species: Carlina acaulis L.

  • Plant Part: Roots are often a rich source of coumarins.

  • Collection: The plant material should be collected at a stage of growth where the concentration of secondary metabolites is expected to be highest.

  • Drying: The collected roots should be thoroughly washed, cut into small pieces, and air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile and photolabile compounds. Alternatively, freeze-drying can be employed.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Part 2: Extraction and Fractionation

The initial step in isolating the target compound is to extract it from the plant matrix. This is followed by a fractionation step to separate compounds based on their polarity.

2.1. Extraction:

The choice of solvent is crucial for the efficient extraction of the target compound. Dichloromethane has been shown to be effective for extracting coumarins of medium polarity.[4]

Protocol:

  • Macerate the powdered root material (e.g., 1 kg) with dichloromethane (CH₂Cl₂) at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

  • Filter the extract through a fine-mesh cloth or filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude dichloromethane extract.

Causality: Dichloromethane is a solvent of intermediate polarity, making it suitable for extracting a wide range of secondary metabolites, including dihydrofurocoumarins, while leaving behind highly polar compounds like sugars and some glycosides. Repeated extraction ensures a higher yield of the target compound.

2.2. Liquid-Liquid Fractionation:

To simplify the complex crude extract, a liquid-liquid fractionation step is employed. This separates the compounds into broad polarity classes.

Protocol:

  • Dissolve the crude dichloromethane extract in a mixture of 80% aqueous methanol.

  • Perform successive extractions with n-hexane to remove non-polar compounds such as fats, waxes, and sterols.

  • The remaining aqueous methanol fraction, which contains the compounds of intermediate polarity, including the target coumarin, is then concentrated under reduced pressure.

Diagram of the Extraction and Fractionation Workflow:

G plant Powdered Carlina acaulis Root extraction Maceration with Dichloromethane plant->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Dichloromethane Extract evaporation1->crude_extract dissolution Dissolution in 80% aq. Methanol crude_extract->dissolution ll_extraction Liquid-Liquid Extraction with n-Hexane dissolution->ll_extraction separation Phase Separation ll_extraction->separation hexane_phase n-Hexane Fraction (Non-polar) separation->hexane_phase aq_methanol_phase Aqueous Methanol Fraction (Target) separation->aq_methanol_phase evaporation2 Rotary Evaporation aq_methanol_phase->evaporation2 final_extract Concentrated Target Fraction evaporation2->final_extract

Caption: Workflow for Extraction and Fractionation.

Part 3: Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

3.1. Column Chromatography:

This is the primary purification step to separate the target compound from other constituents in the concentrated fraction.

Protocol:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC).

TLC Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 v/v).

  • Visualization: UV light (254 nm and 366 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid).

Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. TLC allows for the rapid analysis of the collected fractions to identify those containing the target compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC):

For final purification to achieve high purity, preparative HPLC is the method of choice. A C18 column is commonly used for the separation of coumarins.

Protocol:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is typically effective. The gradient can be optimized based on analytical HPLC runs.

  • Detection: UV detector set at a wavelength where the compound shows maximum absorbance (determined by UV-Vis spectroscopy of a semi-pure fraction).

  • Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to the retention time of the target compound.

Quantitative Data Summary for Purification:

Purification StepStationary PhaseMobile Phase (Illustrative)Purity of Target Compound
Column ChromatographySilica Geln-Hexane:Ethyl Acetate (Gradient)~80-90%
Preparative HPLCC18Methanol:Water (Gradient)>98%

Diagram of the Purification Workflow:

G start Concentrated Target Fraction cc Silica Gel Column Chromatography start->cc tlc TLC Monitoring of Fractions cc->tlc pooling Pooling of Fractions Containing Target tlc->pooling evaporation Evaporation pooling->evaporation semi_pure Semi-Pure Compound evaporation->semi_pure hplc Preparative HPLC (C18) semi_pure->hplc collection Peak Collection hplc->collection purity_check Purity Assessment (Analytical HPLC) collection->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: Chromatographic Purification Workflow.

Part 4: Structural Elucidation and Purity Confirmation

Once the compound is isolated in a pure form, its structure and purity must be confirmed using spectroscopic methods.

4.1. Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight and elemental composition of the compound. The molecular formula of this compound is C₁₉H₂₀O₆, with a molecular weight of 344.1260.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Will provide information on the number and chemical environment of the protons in the molecule.

    • ¹³C-NMR: Will show the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus, for unambiguously assigning the structure.

  • UV-Vis Spectroscopy: Will determine the wavelength of maximum absorbance, which is characteristic of the coumarin chromophore.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

4.2. Purity Assessment:

The purity of the final isolated compound should be assessed using analytical HPLC with a photodiode array (PDA) detector. A single, sharp peak in the chromatogram at multiple wavelengths indicates a high degree of purity.

Conclusion

This guide outlines a robust and systematic approach for the isolation and purification of this compound from its natural source, Carlina acaulis. The successful implementation of this methodology, which combines efficient extraction, multi-step chromatography, and rigorous spectroscopic analysis, will yield the pure compound necessary for further biological and pharmacological investigations. The principles and techniques described herein are broadly applicable to the isolation of other natural products, providing a valuable resource for researchers in the fields of phytochemistry and drug discovery.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin, a subclass of coumarins characterized by a partially saturated furan ring fused to the core benzopyran-2-one structure.[1] This compound, isolated from plants such as Carlina acaulis of the Asteraceae family, belongs to a chemical family renowned for a wide spectrum of pharmacological properties.[1][2] The unique structural features of this compound, specifically its hydroxylation and esterification, suggest the potential for novel biological activities, making its accurate identification and characterization paramount for researchers in natural products chemistry, pharmacology, and drug development.[1]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for the structural elucidation and quantification of such natural products.[3][4][5] Its high sensitivity and specificity enable the detailed analysis of complex mixtures, providing invaluable information on molecular weight and fragmentation patterns that are essential for confident compound identification.[6][7] This guide provides a comprehensive, in-depth technical framework for the mass spectrometry analysis of this compound, drawing upon established principles of coumarin analysis to propose a robust and self-validating methodology.

Chemical Profile of the Analyte

  • Compound Name: this compound

  • Molecular Formula: C₁₉H₂₀O₆[2]

  • Molecular Weight: 344.36 g/mol [2][8]

  • CAS Number: 31456-63-0[2][8][9]

  • Chemical Class: Dihydrofurocoumarin[1]

PropertyValueSource
Molecular FormulaC₁₉H₂₀O₆[2]
Molecular Weight344.36 g/mol [2][8]
CAS Number31456-63-0[2][8][9]

Part 1: Experimental Design & Rationale

A successful mass spectrometry analysis hinges on a well-conceived experimental design. For a moderately polar compound like this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is the method of choice, offering both separation from complex matrices and detailed structural information.[6][7]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to extract the analyte from its matrix while minimizing interferences that can cause ion suppression or enhancement.[4]

Protocol: Solvent Extraction from a Plant Matrix

  • Homogenization: Weigh 1 gram of dried, powdered plant material.

  • Extraction: Add 10 mL of a methanol/dichloromethane (1:1, v/v) solvent mixture. This combination is effective for extracting a broad range of coumarins with varying polarities.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial. This step is critical to remove particulates that could clog the LC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase (e.g., 95:5 water:acetonitrile) to ensure compatibility with the LC method and to bring the analyte concentration within the linear range of the mass spectrometer.

Causality: The choice of solvent is paramount; methanol effectively extracts polar compounds, while dichloromethane targets less polar constituents, ensuring a comprehensive extraction of coumarins and their derivatives.[4] Filtration is a non-negotiable step to protect the sensitive instrumentation from damage and ensure reproducible chromatographic performance.

Liquid Chromatography: Separating for Clarity

Reverse-phase high-performance liquid chromatography (HPLC) is the standard for separating moderately polar natural products.

Protocol: HPLC Separation

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size). C18 stationary phases provide excellent retention and separation for coumarin-type compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and enhances ionization in positive ion mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 5 µL

Causality: A gradient elution is essential for analyzing complex extracts, allowing for the separation of compounds with a wide range of polarities. The gradual increase in the organic phase (acetonitrile) elutes more hydrophobic compounds over time. Re-equilibration ensures the column returns to its initial state for reproducible injections.

Mass Spectrometry: The Core of the Analysis

Tandem mass spectrometry (MS/MS) provides the highest level of confidence in structural identification.[10] An electrospray ionization (ESI) source is well-suited for polar to moderately polar analytes like coumarins.

Protocol: MS/MS Detection

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is ideal for precursor ion selection.

  • Scan Mode: Full Scan (MS1) followed by data-dependent Product Ion Scan (MS2).

    • MS1 Scan Range: m/z 100-500. This range will encompass the expected molecular ion of the target analyte.

    • MS2 Acquisition: Triggered when an ion from the inclusion list is detected.

  • Precursor Ion: m/z 345.13 (calculated for [C₁₉H₂₀O₆+H]⁺).

  • Collision Energy (CE): Ramped from 15-40 eV. Varying the collision energy allows for the observation of a wider range of fragment ions, from gentle fragmentation to more extensive bond cleavages.[11]

  • Resolution: High resolution (>10,000) is recommended to enable the generation of molecular formulas from accurate mass measurements.[12]

Causality: Positive mode ESI is chosen because the coumarin structure can be readily protonated. The data-dependent acquisition ensures that MS/MS spectra are only acquired for ions of interest, maximizing the quality of fragmentation data for the target analyte. A ramped collision energy provides a more comprehensive fragmentation pattern than a single CE value.[13]

Part 2: Data Interpretation & Structural Elucidation

The interpretation of the mass spectrum is a deductive process, using known fragmentation patterns of similar compounds to propose a structure for the analyte.

Predicted Mass Spectrum
Ion TypeCalculated m/zDescription
[M+H]⁺ (Precursor Ion) 345.13 Protonated molecule of C₁₉H₂₀O₆.
[M+Na]⁺ 367.11 Sodium adduct, commonly observed with ESI.
Fragment 1 245.08 Loss of the senecioyl group (C₅H₈O₂), a neutral loss of 100.05 Da.
Fragment 2 227.07 Subsequent loss of water (H₂O) from Fragment 1, a neutral loss of 18.01 Da.
Fragment 3 217.06 Loss of the entire side chain (C₅H₉O₃), a neutral loss of 117.05 Da.
Fragment 4 (Coumarin Core) 189.05 Further fragmentation involving the loss of CO (28 Da) from Fragment 2.
Proposed Fragmentation Pathway

The fragmentation of coumarins is heavily influenced by the substituents on the core structure.[14][15] For this compound, the primary fragmentation is expected to occur at the ester linkage, which is the most labile bond.

The initial and most significant fragmentation event will be the neutral loss of the senecioyl moiety (C₅H₈O₂), resulting in a prominent fragment ion. Subsequent fragmentations will likely involve the loss of water from the hydroxyl group and the characteristic loss of carbon monoxide (CO) from the pyrone ring, a hallmark of coumarin fragmentation.[16][17]

Trustworthiness: This proposed pathway is built upon well-documented fragmentation behaviors of coumarin derivatives.[15][16][17] The loss of CO from the lactone ring is a fundamental and diagnostic fragmentation for this class of compounds. The lability of the ester bond provides a logical starting point for the fragmentation cascade.

Visualization of the Workflow and Fragmentation

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Methanol/ DCM Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration 0.22 um LC_Vial LC_Vial Filtration->LC_Vial HPLC HPLC LC_Vial->HPLC Injection LC_Vial->HPLC ESI_Source ESI_Source HPLC->ESI_Source Elution Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization MS1_Scan MS1_Scan Mass_Analyzer->MS1_Scan Full Scan MS2_Scan MS2_Scan MS1_Scan->MS2_Scan Data-Dependent Acquisition Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Structure_Elucidation Structure_Elucidation Data_Analysis->Structure_Elucidation

Caption: High-level workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway Diagram

fragmentation M_H [M+H]⁺ m/z 345.13 (C₁₉H₂₁O₆⁺) Frag1 Fragment 1 m/z 245.08 (C₁₄H₁₃O₄⁺) M_H->Frag1 - C₅H₈O₂ (100.05 Da) Frag2 Fragment 2 m/z 227.07 (C₁₄H₁₁O₃⁺) Frag1->Frag2 - H₂O (18.01 Da) Frag3 Fragment 3 m/z 189.05 (C₁₃H₉O₂⁺) Frag2->Frag3 - CO (28.00 Da)

Caption: Key fragmentation steps for the target analyte.

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the mass spectrometry analysis of this compound. By integrating established protocols for sample preparation, chromatographic separation, and tandem mass spectrometry, researchers can achieve high-confidence identification and structural elucidation of this and similar natural products. The causality-driven approach to experimental design and the interpretation of fragmentation data based on the known chemistry of coumarins ensure a self-validating and reliable analytical workflow. This framework serves as a valuable resource for professionals in drug discovery and natural product research, facilitating the exploration of the vast chemical diversity found in the plant kingdom.

References

The Natural Provenance of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and extraction methodologies for the angular pyranocoumarin, 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and application of this promising natural product.

Introduction: Unveiling a Unique Pyranocoumarin

This compound is a specialized metabolite belonging to the pyranocoumarin class of compounds. These molecules are characterized by a coumarin nucleus fused to a pyran ring. The structural complexity and stereochemistry of angular pyranocoumarins, such as the subject of this guide, have garnered significant interest within the scientific community for their potential as scaffolds in drug discovery. Their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, underscore the importance of understanding their natural sources and production.

Primary Natural Source: Carlina acaulis L.

The principal documented natural source of this compound is the root of Carlina acaulis L., commonly known as the stemless carline thistle. This perennial plant, a member of the Asteraceae family, is native to the mountainous regions of central and southern Europe[1]. Traditionally, the root of C. acaulis has been utilized in European folk medicine for its purported diuretic, diaphoretic, and antimicrobial properties.

Modern phytochemical investigations have revealed a rich and diverse chemical profile within the roots of C. acaulis. While the essential oil is dominated by the polyacetylene carlina oxide[2], the plant is also a significant reservoir of other bioactive compounds, including phenolic acids, triterpenes, and a variety of coumarins[1]. It is within this complex chemical matrix that this compound is found.

Biosynthesis: A Glimpse into the Phenylpropanoid Pathway

The biosynthesis of pyranocoumarins is an intricate process originating from the well-established phenylpropanoid pathway[3][4][5]. This fundamental metabolic route in plants is responsible for the production of a vast array of secondary metabolites. The journey from the primary metabolite, L-phenylalanine, to the complex architecture of this compound involves a series of enzymatic transformations.

The initial stages of this pathway are conserved across a wide range of plant species and lead to the formation of umbelliferone, a key coumarin intermediate[3][6]. Umbelliferone serves as the foundational scaffold upon which further structural diversification occurs to yield the various classes of coumarins, including the angular pyranocoumarins.

Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Osthenol Osthenol (Angular Precursor) Umbelliferone->Osthenol Prenylation Pyranocoumarin_Core Angular Pyranocoumarin Core Osthenol->Pyranocoumarin_Core Cyclization Target_Molecule This compound Pyranocoumarin_Core->Target_Molecule Hydroxylation & Esterification Extraction_Workflow Start Dried & Powdered C. acaulis Root Extraction Maceration with Methanol or Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Hydroalcoholic Extract Filtration->Crude_Extract Liquid_Liquid_Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Liquid_Liquid_Partition Fractions Ethyl Acetate Fraction (enriched in pyranocoumarins) Liquid_Liquid_Partition->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Purified_Fractions Collection of Fractions Column_Chromatography->Purified_Fractions TLC_Analysis TLC Analysis for Target Compound Purified_Fractions->TLC_Analysis Semi_Prep_HPLC Semi-Preparative HPLC TLC_Analysis->Semi_Prep_HPLC Isolated_Compound Isolated this compound Semi_Prep_HPLC->Isolated_Compound

References

A Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: From Botanical Source to Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Complex Dihydrofurocoumarin

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin, a class of organic compounds characterized by a furan ring fused to a coumarin core, with the furan ring being partially saturated. This structural feature distinguishes it from the more common furanocoumarins[1]. As a member of the extensive coumarin family, which are benzopyran-2-one derivatives widely distributed in the plant kingdom, this compound is of significant interest due to the diverse and potent biological activities associated with this class of molecules[1]. The unique structural aspects of this compound, specifically its hydroxylation and esterification patterns, suggest the potential for novel biological effects, making it a compelling subject for natural products chemistry and drug discovery[1]. The study of such compounds is crucial for understanding structure-activity relationships within the dihydrofurocoumarin class, which can inform the synthesis of new derivatives with enhanced or more specific therapeutic activities[1].

Natural Occurrence: A Tale of Two Plant Families

This compound has been identified in plant species belonging to the Asteraceae and Apiaceae families, which are well-known for their rich and diverse secondary metabolite profiles.

Primary Botanical Sources:

Plant SpeciesFamilyPlant PartReference
Carlina acaulis L.AsteraceaeRoot[1]
Peucedanum ostruthium (L.) W.D.J. KochApiaceaeRhizome[2][3]

The presence of this and related dihydrofurocoumarins in Peucedanum ostruthium, commonly known as masterwort, is well-documented. The rhizomes of this alpine plant are traditionally used in European folk medicine and are known to contain a variety of coumarins[4]. While Carlina acaulis is a confirmed source, the genus Peucedanum is a significant source of structurally similar coumarins, making it a key area of focus for the isolation of these compounds[4].

Biosynthesis: The Angular Furanocoumarin Pathway

The biosynthesis of this compound follows the general pathway for angular furanocoumarins, originating from the shikimate pathway.

  • Core Coumarin Formation: The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. Ortho-hydroxylation of cinnamic acid derivatives is a critical step in forming the coumarin lactone ring[5]. This leads to the formation of umbelliferone (7-hydroxycoumarin), a key intermediate and the precursor for both linear and angular furanocoumarins[5].

  • Prenylation and Cyclization: Umbelliferone undergoes prenylation at the C8 position to form osthenol. The enzyme columbianetin synthase then catalyzes the conversion of osthenol into (+)-columbianetin. Subsequently, angelicin synthase transforms (+)-columbianetin into angelicin , the parent angular furanocoumarin[6].

  • Tailoring Steps: The biosynthesis of this compound from the angelicin scaffold involves a series of "tailoring" enzymatic reactions. These later steps, including hydroxylation at the C-9 position and subsequent esterification with senecioic acid, are less well-characterized but are crucial for the final structure and likely contribute significantly to the molecule's specific biological activity. The enzymes responsible for these final modifications are likely specific to the plant species in which the compound is found.

Biosynthesis Phenylalanine L-Phenylalanine pCoumaric_acid p-Coumaric Acid Phenylalanine->pCoumaric_acid Shikimate Pathway Umbelliferone Umbelliferone pCoumaric_acid->Umbelliferone Ortho-hydroxylation & Lactonization Osthenol Osthenol Umbelliferone->Osthenol Prenylation (C8) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin synthase Angelicin Angelicin Columbianetin->Angelicin Angelicin synthase Dihydrooroselol 8,9-Dihydrooroselol Angelicin->Dihydrooroselol Reduction Hydroxy_dihydrooroselol 9-Hydroxy-8,9-dihydrooroselol Dihydrooroselol->Hydroxy_dihydrooroselol Hydroxylation (C9) Final_Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Hydroxy_dihydrooroselol->Final_Compound Esterification (Senecioyl-CoA)

Caption: Proposed biosynthetic pathway of this compound.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound from its plant sources requires a multi-step approach involving solvent extraction and chromatographic purification. The following is a generalized protocol based on methods used for coumarin isolation from Peucedanum species.

Part 1: Extraction
  • Plant Material Preparation: Air-dry the rhizomes of Peucedanum ostruthium or roots of Carlina acaulis at room temperature and grind them into a fine powder.

  • Solvent Extraction:

    • Perform an exhaustive extraction of the powdered plant material using a Soxhlet apparatus with a non-polar solvent like petroleum ether or hexane to remove lipids.

    • Subsequently, extract the defatted plant material with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate. Dichloromethane has been shown to be effective for extracting coumarins from P. ostruthium.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Part 2: Chromatographic Purification
  • Column Chromatography (CC):

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Combine fractions containing the target compound (as identified by comparison with a standard, if available, or by subsequent analytical methods).

    • Further purify the combined fractions using preparative TLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate mixtures).

  • Recrystallization:

    • Scrape the band corresponding to the purified compound from the pTLC plate, elute with a suitable solvent (e.g., chloroform/methanol), and filter.

    • Concentrate the filtrate and recrystallize the residue from a suitable solvent system to obtain the pure crystalline compound.

Isolation_Workflow start Powdered Plant Material (Rhizomes/Roots) soxhlet1 Soxhlet Extraction (Petroleum Ether) start->soxhlet1 soxhlet2 Soxhlet Extraction (Dichloromethane) soxhlet1->soxhlet2 Defatted Material rotovap Rotary Evaporation soxhlet2->rotovap crude_extract Crude Dichloromethane Extract rotovap->crude_extract column_chrom Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chrom tlc TLC Monitoring of Fractions column_chrom->tlc combine_fractions Combine Fractions Containing Target Compound tlc->combine_fractions ptlc Preparative TLC combine_fractions->ptlc scrape_band Scrape and Elute Target Band ptlc->scrape_band recrystallize Recrystallization scrape_band->recrystallize pure_compound Pure 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol recrystallize->pure_compound

Caption: General workflow for the extraction and isolation of the target compound.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. Key expected signals would include those for the coumarin core, the dihydrofuran ring, and the senecioyl ester moiety. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. MS/MS fragmentation patterns would help to confirm the structure, likely showing losses of the senecioyl group and water from the molecular ion.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum in a solvent like methanol would show characteristic absorption maxima for the coumarin chromophore.

  • Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) stretching vibrations.

Potential Pharmacological Activities and Future Directions

While specific pharmacological studies on this compound are limited, the known bioactivities of related coumarins from Peucedanum and Carlina species provide a strong basis for predicting its potential therapeutic applications.

  • Anti-inflammatory and Antioxidant Effects: Many natural coumarins are recognized as inhibitors of the lipoxygenase and cyclooxygenase enzyme systems and can scavenge reactive oxygen species[7]. This suggests that this compound may possess anti-inflammatory and antioxidant properties.

  • Acetylcholinesterase Inhibition: Coumarins isolated from Peucedanum ostruthium, such as ostruthol, have been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is relevant to the management of Alzheimer's disease[3].

  • Antimicrobial and Cytotoxic Potential: Extracts from Carlina acaulis have been traditionally used for their antimicrobial properties. Furthermore, recent studies have investigated the cytotoxic potential of Carlina acaulis extracts against cancer cell lines[8].

Future Research Trajectories:

  • Bioactivity Screening: A comprehensive in vitro screening of the purified compound is necessary to determine its specific biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: For any confirmed bioactivities, further studies are required to elucidate the underlying molecular mechanisms.

  • Synthesis and Derivatization: The development of a total synthesis for this compound would confirm its structure and allow for the creation of analogues to explore structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents.

  • Biosynthetic Investigations: A deeper understanding of the specific enzymes involved in the hydroxylation and esterification steps of the biosynthetic pathway could enable biotechnological production of this compound.

Conclusion

This compound stands as a structurally intriguing natural product with a high potential for novel biological activities. Its occurrence in medicinal plants from the Asteraceae and Apiaceae families, coupled with the known pharmacological profile of related coumarins, underscores the need for further investigation. The methodologies outlined in this guide provide a framework for its isolation, characterization, and future evaluation as a potential lead compound in drug discovery and development.

References

The Architectural Blueprint of a Bioactive Angular Pyranocoumarin: A Technical Guide to the Biosynthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the biosynthetic pathway of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, an angular dihydropyranocoumarin with potential pharmacological significance. As a Senior Application Scientist, my objective is to not only delineate the known enzymatic steps but also to provide a scientifically grounded, logical framework for the yet-uncharacterized transformations. This document is structured to offer a clear, research-oriented perspective, integrating established knowledge with reasoned hypotheses to guide future investigation and potential biotechnological applications.

Introduction: The Structural and Biological Significance of Angular Pyranocoumarins

Pyranocoumarins are a class of plant secondary metabolites characterized by a pyran ring fused to a coumarin (2H-chromen-2-one) core.[1][2] Their structural diversity, arising from the linear or angular fusion of the pyran ring and various substitutions, leads to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] this compound belongs to the angular dihydropyranocoumarin subclass, a group of compounds that includes the well-studied bioactive molecule (+)-decursinol.[2][4] Understanding the biosynthesis of these intricate molecules is paramount for their sustainable production and the development of novel therapeutic agents.

The Foundational Pathway: From Primary Metabolism to the Angular Pyranocoumarin Scaffold

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, a central hub in plant secondary metabolism.[5]

The Phenylpropanoid Pathway and the Genesis of Umbelliferone

The journey commences with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, summarized in the table below, converts L-phenylalanine into the key intermediate, umbelliferone. This simple coumarin serves as the foundational scaffold for a vast array of more complex coumarin derivatives.

StepSubstrateEnzymeProductCofactors/Notes
1L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)trans-Cinnamic acid
2trans-Cinnamic acidCinnamate-4-hydroxylase (C4H)p-Coumaric acidNADPH, O2
3p-Coumaric acid4-Coumarate:CoA ligase (4CL)p-Coumaroyl-CoAATP, Coenzyme A
4p-Coumaroyl-CoAp-Coumaroyl-CoA 2'-hydroxylase (C2'H)2,4-dihydroxycinnamoyl-CoANADPH, O2
52,4-dihydroxycinnamoyl-CoA(Spontaneous lactonization)Umbelliferone

Diagram 1: The Phenylpropanoid Pathway to Umbelliferone

Umbelliferone_Biosynthesis L_Phe L-Phenylalanine trans_Cin trans-Cinnamic acid L_Phe->trans_Cin PAL p_Coumaric p-Coumaric acid trans_Cin->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H & Lactonization

Caption: The enzymatic cascade from L-phenylalanine to umbelliferone.

The Branch Point: Prenylation and the Formation of the Angular Precursor

The diversification of coumarin structures begins with prenylation, the attachment of a five-carbon isoprene unit. The regiospecificity of this reaction, catalyzed by prenyltransferases (PTs), dictates whether a linear or angular pyranocoumarin will be formed.[6][7] For the biosynthesis of this compound, an angular pyranocoumarin, the prenyl group is added at the C8 position of umbelliferone.

Step 6: C8-Prenylation of Umbelliferone

  • Substrate: Umbelliferone and Dimethylallyl pyrophosphate (DMAPP)

  • Enzyme: Umbelliferone C8-prenyltransferase (U8PT)

  • Product: Osthenol

This reaction is a critical branching point, committing the biosynthetic pathway towards the formation of angular furanocoumarins and pyranocoumarins.

Cyclization to the Dihydropyran Ring: The Role of Cytochrome P450 Monooxygenases

The formation of the dihydropyran ring is a crucial step in the biosynthesis of the "8,9-dihydrooroselol" core. Recent research in Peucedanum praeruptorum has shed light on this process, identifying a novel cytochrome P450 monooxygenase, osthenol cyclase (PpOC), that catalyzes the cyclization of osthenol.[6][8] This enzyme likely mediates an epoxide-opening cascade to form the tetrahydropyran ring.[6]

Step 7: Cyclization of Osthenol

  • Substrate: Osthenol

  • Enzyme: Osthenol Cyclase (a Cytochrome P450 monooxygenase)

  • Product: (+)-Columbianetin (an angular dihydropyranocoumarin)

While (+)-columbianetin is a known product, the exact structure of the immediate cyclization product leading to the "8,9-dihydrooroselol" core may vary between plant species. However, the enzymatic mechanism is likely conserved.

Diagram 2: Formation of the Angular Dihydropyranocoumarin Core

Angular_Core_Formation Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol U8PT + DMAPP Angular_Core Angular Dihydropyranocoumarin Core (e.g., (+)-Columbianetin) Osthenol->Angular_Core Osthenol Cyclase (CYP450)

Caption: The key steps leading to the angular dihydropyranocoumarin scaffold.

The Final Touches: Hydroxylation and Acylation in the Biosynthesis of this compound

The latter stages of the biosynthesis of this compound involve specific modifications to the angular dihydropyranocoumarin core. While the precise enzymes have not yet been characterized for this specific molecule, we can infer their nature based on analogous reactions in secondary metabolism.

C9-Hydroxylation: A Putative Role for Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group at the C9 position of the dihydropyran ring is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP).[9][10] CYPs are a large and diverse family of enzymes known for their role in the oxidation and hydroxylation of a wide range of secondary metabolites.[11] The regio- and stereospecificity of this hydroxylation would be determined by the specific CYP involved.

Proposed Step 8: C9-Hydroxylation

  • Substrate: Angular Dihydropyranocoumarin Core

  • Enzyme (Putative): A specific Cytochrome P450 Monooxygenase

  • Product: 9-Hydroxy-8,9-dihydrooroselol

The Senecioyl Moiety: Biosynthesis and Transfer

The senecioyl group is derived from the amino acid L-leucine. The biosynthesis of senecioyl-CoA proceeds through the branched-chain amino acid degradation pathway.

Diagram 3: Biosynthesis of Senecioyl-CoA from L-Leucine

Senecioyl_CoA_Biosynthesis L_Leucine L-Leucine alpha_KIC α-Ketoisocaproate L_Leucine->alpha_KIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Senecioyl_CoA Senecioyl-CoA Isovaleryl_CoA->Senecioyl_CoA Acyl-CoA dehydrogenase

Caption: The metabolic pathway for the formation of senecioyl-CoA.

O-Acylation: The Final Esterification Step

The final step in the biosynthesis is the transfer of the senecioyl group from senecioyl-CoA to the 9-hydroxyl group of the dihydropyranocoumarin intermediate. This reaction is catalyzed by an acyltransferase.

Proposed Step 9: O-Acylation

  • Substrates: 9-Hydroxy-8,9-dihydrooroselol and Senecioyl-CoA

  • Enzyme (Putative): A specific Acyl-CoA:alcohol acyltransferase

  • Product: this compound

Proposed Complete Biosynthetic Pathway of this compound

The following diagram provides a comprehensive overview of the proposed biosynthetic pathway, integrating both established and putative steps.

Diagram 4: Proposed Complete Biosynthetic Pathway

Complete_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_leucine_catabolism Leucine Catabolism L_Phe L-Phenylalanine Umbelliferone Umbelliferone L_Phe->Umbelliferone PAL, C4H, 4CL, C2'H, Lactonization Osthenol Osthenol Umbelliferone->Osthenol U8PT + DMAPP L_Leucine L-Leucine Senecioyl_CoA Senecioyl-CoA L_Leucine->Senecioyl_CoA Multi-step enzymatic conversion Final_Product 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Senecioyl_CoA->Final_Product Acyltransferase (putative) Angular_Core Angular Dihydropyranocoumarin Core Osthenol->Angular_Core Osthenol Cyclase (CYP450) Hydroxy_Intermediate 9-Hydroxy-8,9-dihydrooroselol Angular_Core->Hydroxy_Intermediate CYP450 (putative) Hydroxy_Intermediate->Final_Product

Caption: An integrated overview of the proposed biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, a series of experimental approaches can be employed.

Protocol for Isotopic Labeling Studies
  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine, umbelliferone, and L-leucine.

  • Plant Material/Cell Culture: Utilize a plant species known to produce this compound or a cell culture derived from it.

  • Feeding Experiment: Administer the labeled precursors to the plant material or cell culture and incubate for a defined period.

  • Extraction and Purification: Extract the secondary metabolites and purify this compound using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label.

Protocol for Enzyme Identification and Characterization
  • Transcriptome Analysis: Perform RNA-seq on the producer organism to identify candidate genes for the putative cytochrome P450 monooxygenase and acyltransferase.

  • Gene Cloning and Expression: Clone the candidate genes into a suitable expression system (e.g., E. coli or yeast).

  • Enzyme Assay: Purify the recombinant enzymes and perform in vitro assays using the proposed substrates (the angular dihydropyranocoumarin core and 9-hydroxy-8,9-dihydrooroselol with senecioyl-CoA) to confirm their activity.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that involves the convergence of the phenylpropanoid and branched-chain amino acid metabolic pathways. While the early steps leading to the formation of the angular dihydropyranocoumarin core are becoming increasingly understood, the specific enzymes responsible for the final hydroxylation and acylation steps remain to be elucidated. The proposed pathway and experimental protocols outlined in this guide provide a roadmap for future research in this area. A complete understanding of this biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up avenues for the biotechnological production of this and other potentially valuable pyranocoumarins.

References

A Comprehensive Guide to the Structural Elucidation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel natural products is a cornerstone of phytochemistry and drug discovery. The process demands a meticulous, multi-faceted analytical approach to unambiguously define the chemical architecture of a molecule. This guide provides an in-depth, technical walkthrough of the structure determination of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, an angular pyranocoumarin. Such compounds are frequently isolated from plants of the Apiaceae family, like those of the Peucedanum genus, which are known for producing a rich diversity of bioactive coumarin derivatives.[1][2][3] This document is tailored for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each experimental choice. We will proceed logically from the initial determination of the molecular formula by high-resolution mass spectrometry (HRMS), through the assembly of the molecular scaffold using a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, to the final assignment of stereochemistry. The methodologies and interpretations detailed herein serve as a robust framework for the characterization of complex natural products.

Introduction: The Significance of Angular Pyranocoumarins

Angular pyranocoumarins represent a significant class of natural products, recognized for their diverse and potent biological activities, which include anti-inflammatory, neuroprotective, and antitumor effects.[1][4] The specific compound of interest, this compound, belongs to this class, characterized by a dihydropyran ring fused to the coumarin core at the C-7 and C-8 positions.[5] The addition of a senecioyl ester group further functionalizes the molecule, potentially modulating its bioactivity.

Isolation and Purification Workflow

The journey to structural elucidation begins with the isolation of the pure compound from its natural source, typically the roots or aerial parts of a plant like Peucedanum praeruptorum.[1][3] A generalized workflow is essential for obtaining a sample of sufficient purity (>95%) for unambiguous spectroscopic analysis.

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification Raw_Material Dried Plant Material (e.g., Peucedanum roots) Solvent_Extraction Solvent Maceration (e.g., EtOH/MeOH) Raw_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column (Gradient Elution) Crude_Extract->Column_Chromatography  Initial Separation Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC (e.g., C18 column) Fractions->HPLC Pure_Compound Pure Compound (>95%) HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of a pure natural product.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first critical step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, provides the necessary mass accuracy to achieve this.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample directly into the ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Mass Measurement: Determine the exact mass of the [M+H]⁺ ion to at least four decimal places.

  • Formula Generation: Use the instrument's software to generate possible elemental compositions (C, H, O) that fit the measured mass within a narrow tolerance (e.g., ±5 ppm).

For this compound, the expected molecular formula is C₁₉H₂₀O₆. The calculated monoisotopic mass for the [M+H]⁺ adduct (C₁₉H₂₁O₆⁺) is 345.1338. An experimentally measured mass that aligns with this value provides high confidence in the proposed elemental composition.

Data Presentation: Expected HRMS and MS/MS Fragmentation

Ion Type Calculated m/z (C₁₉H₂₁O₆⁺) Key MS/MS Fragments (m/z) Interpretation of Fragments
[M+H]⁺ 345.1338 245.0757 Loss of senecioic acid (C₅H₈O₂) from the ester linkage. This is a characteristic fragmentation for this type of compound.[6][7]

| | | 227.0652 | Loss of senecioic acid and subsequent loss of H₂O from the 9-OH group. |

This fragmentation data provides the first piece of structural evidence: the presence of a core structure with a mass of 245 Da and a readily cleaved senecioyl ester group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular scaffold.[10][11]

¹H and ¹³C NMR: The Foundational Spectra
  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this molecule would include aromatic protons of the coumarin core, olefinic protons of the coumarin and senecioyl groups, methine and methylene protons of the dihydropyran ring, and methyl signals.

  • ¹³C NMR (with DEPT): Reveals the number of carbon atoms and their type (CH₃, CH₂, CH, C). The total carbon count must match the molecular formula from HRMS (19 carbons). Expected signals include a lactone carbonyl (~160 ppm), aromatic/olefinic carbons (100-160 ppm), oxygenated carbons (~70-80 ppm), and aliphatic carbons (15-40 ppm).

2D NMR: Building the Connections

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is invaluable for tracing out spin systems, such as the H-3/H-4 relationship in the coumarin ring and the connected protons within the dihydropyran ring (H-8 to H-9).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[13] It is the definitive method for assigning the chemical shift of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away.[13] These "long-range" correlations are used to connect the individual spin systems identified by COSY and to place quaternary (non-protonated) carbons, such as the carbonyls and substituted aromatic carbons.

Data Presentation: Predicted NMR Assignments for this compound (Note: Chemical shifts (δ) are predicted based on typical values for angular pyranocoumarins and may vary slightly. All spectra are referenced to a standard solvent like CDCl₃.)

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)Key HMBC Correlations (from H at position)Key COSY Correlations (with H at position)
2~160.5---
3~112.8~6.2 (d, 9.5)C-2, C-4, C-4aH-4
4~143.5~7.6 (d, 9.5)C-2, C-4a, C-5H-3
4a~112.5---
5~128.7~7.3 (d, 8.5)C-4, C-6, C-8aH-6
6~115.0~6.8 (d, 8.5)C-4a, C-5, C-7, C-8aH-5
7~161.0---
8~28.0~3.9 (m)C-7, C-8a, C-9, C-1'H-9, H-1' (geminal)
8a~104.0---
9~69.0~5.1 (d, 4.0)C-7, C-8, C-8a, C-1''H-8
1'~77.0~1.4 (s), ~1.5 (s)C-8, C-2', C-3'H-8
2'~158.0---
3'~127.0---
Senecioyl Moiety
1''~166.0---
2''~116.0~5.7 (s)C-1'', C-4'', C-5''-
3''~157.0---
4''~20.5~1.9 (s)C-2'', C-3'', C-5''-
5''~27.5~2.1 (s)C-2'', C-3'', C-4''-

digraph "HMBC_Correlations" {
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edge [color="#EA4335", constraint=false, penwidth=1.5];

Structure [label=< "0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/u8d8eYv.png" SCALE="TRUE"/>
>];

// Define node positions for labels H3 [pos="2.3,2.3!", label="H-3"]; H4 [pos="3.2,2.3!", label="H-4"]; H9 [pos="0.4,0.6!", label="H-9"]; H2pp [pos="2.8,0.2!", label="H-2''"];

// Define carbon node positions C2 [pos="1.9,1.8!"]; C4a [pos="2.3,1.3!"]; C1pp [pos="1.1,0.2!"]; C7 [pos="0.9,1.3!"]; C8 [pos="0.4,1.1!"]; C8a [pos="1.4,1.3!"]; C4pp [pos="3.6,0.2!"]; C5pp [pos="2.8,-0.4!"];

// Draw HMBC correlations H3 -> C2 [arrowhead=none, style=dashed]; H3 -> C4a [arrowhead=none, style=dashed]; H4 -> C2 [arrowhead=none, style=dashed]; H9 -> C1pp [arrowhead=none, style=dashed, label=" Key Ester Linkage"]; H9 -> C7 [arrowhead=none, style=dashed]; H9 -> C8 [arrowhead=none, style=dashed]; H9 -> C8a [arrowhead=none, style=dashed]; H2pp -> C4pp [arrowhead=none, style=dashed]; H2pp -> C5pp [arrowhead=none, style=dashed]; }

Caption: Key HMBC correlations for assembling the molecular structure.

The most critical HMBC correlation is from the proton at C-9 (δ ~5.1 ppm) to the senecioyl carbonyl carbon C-1'' (δ ~166.0 ppm). This single correlation unambiguously establishes the location of the ester group, a task that would be impossible with 1D NMR or COSY alone.[14][15]

Stereochemical Assignment

With the planar structure established, the final step is to determine the three-dimensional arrangement, specifically the relative stereochemistry at the C-8 and C-9 stereocenters. This is typically achieved using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Protocol: NOESY/ROESY Analysis

  • Experiment Selection: A 2D NOESY or ROESY experiment is performed. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOE signals.

  • Data Acquisition: Acquire the spectrum with an appropriate mixing time (e.g., 300-500 ms) to allow for magnetization transfer between spatially close protons.

  • Interpretation: Look for cross-peaks between protons that are close in space (< 5 Å) but not necessarily coupled through bonds.

For this compound, the key correlation to observe would be between H-8 and H-9. The presence of a NOESY cross-peak between these two protons would indicate they are on the same face of the dihydropyran ring (a cis relationship). Conversely, the absence of this correlation would suggest a trans relationship. Based on known related compounds, a trans configuration is often found.[16]

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is a testament to the power of a systematic, multi-technique spectroscopic approach. Each experiment provides a unique and essential piece of the puzzle:

  • HRMS provides the molecular formula (C₁₉H₂₀O₆).

  • ¹³C NMR confirms the 19-carbon skeleton.

  • ¹H and COSY NMR identify the individual proton spin systems.

  • HSQC links the proton and carbon frameworks.

  • HMBC connects all the fragments into a single planar structure, critically placing the senecioyl ester at the C-9 position.

  • NOESY reveals the relative stereochemistry at C-8 and C-9.

Only when the data from all these experiments converge without contradiction can the structure be assigned with a high degree of confidence. This rigorous, self-validating methodology ensures the scientific integrity required for subsequent research and development in the fields of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS 31456-63-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, assigned the CAS number 31456-63-0, is a naturally occurring dihydrofurocoumarin. This class of compounds is characterized by a furan ring fused to a coumarin core, with the furan ring being partially saturated.[1] As a member of the extensive coumarin family, which are benzopyran-2-one derivatives widely distributed in the plant kingdom, it holds significant interest for its potential pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, potential therapeutic applications, and detailed experimental protocols for its investigation.

This compound is a natural product primarily isolated from plants belonging to the Apiaceae and Asteraceae families, such as Carlina acaulis, Ferulopsis hystrix, Cnidium, and Angelica species.[1][3] Research into dihydrofurocoumarins is propelled by their diverse and often potent biological activities, including anti-inflammatory, cytotoxic, and gastroprotective effects.[4][5] The unique structural features of this compound, specifically its hydroxylation and esterification patterns, suggest the potential for novel biological activities, making it a compelling candidate for further research and drug development.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 31456-63-0[6]
Molecular Formula C₁₉H₂₀O₆[6]
Molecular Weight 344.36 g/mol [6]
Class Dihydrofurocoumarin[1]
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store desiccated at -20°C

Structural Information:

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
2161.3-
394.1-
4178.3-
4a120.7-
5125.8-
6123.9-
7133.8-
8116.6-
8a153.4-
1'126.1-
2'109.77.48 (d)
3'149.6-
4'152.1-
5'112.87.10 (d)
6'124.77.41 (d)
OMe-3'55.9-
CH₃CH₂O-4'64.4, 15.0-
Me17.9-

Note: This data is for peucedanin and is provided for illustrative purposes. Actual chemical shifts for this compound will vary.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound is suggested by studies on its plant sources and related compounds. The primary areas of interest are its cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

A study investigating the phenolic compounds of Ferulopsis hystrix demonstrated that a fraction containing nine angular 8,9-dihydrofurocoumarins, including this compound, exhibited cytotoxic activity against human tumor cell lines.[5] The tested cell lines were CEM-13 (T-lymphoblastoid), MT-4 (T-cell leukemia), and U-937 (histiocytic lymphoma).[5] While the study did not report the specific IC₅₀ value for this compound, the activity of the mixed fraction suggests that this compound contributes to the observed cytotoxicity.

Anti-inflammatory and Gastroprotective Activities

Research on coumarins from Ferulopsis hystrix has also revealed significant gastroprotective and antioxidant effects.[4] One of the major compounds identified, peucenidin, which is structurally related to this compound, demonstrated a pronounced gastroprotective effect against indomethacin and steroid-induced gastropathy in animal models.[4] The proposed mechanism for this protection involves the reduction of malondialdehyde (a marker of lipid peroxidation) and an increase in the activity of antioxidant enzymes such as catalase and the levels of reduced glutathione.[4]

The anti-inflammatory properties of coumarins are often linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] By inhibiting the activation of NF-κB, coumarins can effectively suppress the inflammatory cascade.

Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Based on the established anti-inflammatory properties of coumarins, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB NFkB NF-κB IkB->IkB_P Phosphorylation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed, step-by-step protocols for assessing its cytotoxic and anti-inflammatory activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12]

Materials:

  • Target cancer cell lines (e.g., CEM-13, MT-4, U-937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.[12] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (1 x 10⁴ cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assessment: NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a luciferase reporter gene under the control of NF-κB response elements.[1]

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Luciferase Assay System

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of LPS-induced NF-κB activation.

Pharmacokinetics

There is limited specific pharmacokinetic data available for this compound. However, studies on other coumarins isolated from Angelica species provide some insights. Generally, coumarins can be absorbed orally, but their plasma concentrations can be low.[1][14] For instance, a study on eight coumarins from Radix Angelicae Dahuricae in rats showed that the time to maximum plasma concentration (Tmax) ranged from 0.51 to 2.04 hours, with mean maximum plasma concentrations (Cmax) below 6.41 µg/mL.[1] Another study on furanocoumarins from Angelica dahurica radix also indicated rapid oral absorption, with peak plasma levels reached between 40 and 75 minutes in normal rats.[15] These findings suggest that this compound is likely to be orally bioavailable, but further studies are required to determine its specific pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions

The research on this compound is still in its early stages, and several avenues for future investigation exist:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values for its cytotoxic and anti-inflammatory activities is crucial for understanding its potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects. Investigating its impact on the NF-κB pathway in detail is a key next step.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of cancer and inflammation is necessary to translate the in vitro findings.

  • Pharmacokinetic Profiling: A comprehensive ADME study is required to assess its drug-like properties and to guide formulation and dosing strategies for potential therapeutic applications.

  • Synthesis and Structure-Activity Relationship (SAR) Studies: Developing a synthetic route to this compound will enable the production of larger quantities for research and the creation of analogs to explore SAR and optimize its biological activity.

Conclusion

This compound is a promising natural product with potential cytotoxic and anti-inflammatory properties. Its classification as a dihydrofurocoumarin places it in a class of compounds with known biological activities. While current research provides a foundation for its further investigation, more detailed studies are needed to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofurocoumarin

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, represent a rich reservoir of potential therapeutic leads. 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a dihydrofurocoumarin, a subclass of coumarins, which are a well-established class of plant secondary metabolites known for a wide spectrum of biological activities.[1][2]

Coumarins and their derivatives have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), scavenging of reactive oxygen species (ROS), and modulation of critical signaling pathways.[2][3][4] Notably, many coumarins have been shown to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[1][5] These pathways control the expression of a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][5]

Given the established anti-inflammatory potential of the coumarin scaffold, this compound presents itself as a compelling candidate for investigation. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this novel compound, from initial in vitro screening to in vivo validation. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of this compound's anti-inflammatory potential will be conducted using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of high levels of NO and pro-inflammatory cytokines.[6][7]

Assessment of Nitric Oxide (NO) Production

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[6] Therefore, the ability of this compound to inhibit NO production in LPS-stimulated macrophages is a key indicator of its anti-inflammatory potential. The Griess assay provides a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[6][8]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (untreated cells) should also be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[6][8]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated as follows: % Inhibition = [ (Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control ] x 100

Data Presentation:

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (no LPS)-
LPS Control-0%
This compound1
5
10
25
50
Positive Control (L-NMMA)100
Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are key mediators of the inflammatory cascade.[9][10] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with this compound will provide further insight into its anti-inflammatory mechanism. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations.[9][11]

Protocol:

  • Cell Treatment: Follow the same cell culture, seeding, and treatment protocol as described in section 1.1.

  • Supernatant Collection: After the 24-hour incubation with LPS and the test compound, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

  • ELISA:

    • Carefully collect the cell culture supernatants.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[9][11]

    • Briefly, this involves adding the supernatants to antibody-precoated microplates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided with the kits.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (no LPS)-
LPS Control-
This compound1
5
10
25
50
Positive Control (Dexamethasone)10

Part 2: Elucidation of Molecular Mechanisms

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on the key signaling pathways that regulate inflammation. Western blotting is a powerful technique to analyze the expression and activation (via phosphorylation) of key proteins in the NF-κB and MAPK pathways.[5]

Analysis of NF-κB and MAPK Signaling Pathways

Rationale: The NF-κB and MAPK signaling pathways are central to the inflammatory response triggered by LPS.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][12] The MAPK family, including p38, ERK, and JNK, are also activated by phosphorylation in response to LPS and play crucial roles in regulating the inflammatory response.[5][13]

Protocol:

  • Cell Culture and Treatment: Culture and seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes, as pathway activation is rapid).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[12][14]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-p65 NF-κB and total p65 NF-κB

      • Phospho-IκBα and total IκBα

      • Phospho-p38 MAPK and total p38 MAPK

      • Phospho-ERK1/2 MAPK and total ERK1/2 MAPK

      • Phospho-JNK MAPK and total JNK MAPK

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

Data Presentation:

Target ProteinTreatment GroupRelative Band Intensity (Phospho/Total) (Fold Change vs. LPS Control)
p-p65/p65LPS Control1.0
This compound (Low Dose)
This compound (High Dose)
p-p38/p38LPS Control1.0
This compound (Low Dose)
This compound (High Dose)
p-ERK/ERKLPS Control1.0
This compound (Low Dose)
This compound (High Dose)

Part 3: In Vivo Validation of Anti-inflammatory Activity

To confirm the in vitro findings and assess the therapeutic potential of this compound in a more complex biological system, an in vivo model of acute inflammation is employed.

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.[16][17][18][19][20] Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible acute inflammatory response characterized by paw swelling (edema), which can be quantified over time.[16][20]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80)

      • Group 2: Carrageenan control (vehicle + carrageenan)

      • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally) + carrageenan

      • Group 6: Positive control (e.g., Indomethacin, 10 mg/kg) + carrageenan

    • Administer the test compound or vehicle 1 hour prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal (except the vehicle control group).

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group at each time point: % Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-
Carrageenan Control-0%
This compound10
25
50
Positive Control (Indomethacin)10

Visualization of Signaling Pathways and Workflows

G cluster_0 In Vitro Workflow RAW 264.7 Cells RAW 264.7 Cells Compound Treatment Compound Treatment RAW 264.7 Cells->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis NO Assay (Griess) NO Assay (Griess) Supernatant Collection->NO Assay (Griess) Cytokine ELISA Cytokine ELISA Supernatant Collection->Cytokine ELISA Western Blot Western Blot Cell Lysis->Western Blot

Caption: In Vitro Experimental Workflow.

G cluster_1 NF-κB and MAPK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65/p50 IκBα->p65 Inhibits Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Genes Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38/JNK/ERK MAPKK->MAPK Phosphorylates MAPK->Nucleus Activates Transcription Factors Test Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Test Compound->IKK Inhibits? Test Compound->MAPKKK Inhibits?

Caption: Key Inflammatory Signaling Pathways.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the natural product 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. As a member of the furanocoumarin class, this compound presents both opportunities and challenges in antimicrobial research. These notes offer detailed, field-proven protocols for broth microdilution, agar dilution, and disk diffusion methods, specifically adapted for a hydrophobic natural product. The causality behind experimental choices, self-validating quality control measures, and data interpretation are explained to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context

This compound is a furanocoumarin, a class of organic compounds produced by various plants.[1] Furanocoumarins and other coumarin derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] Studies have demonstrated their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[5][6] The mechanism of action often involves disruption of the cell membrane or inhibition of essential cellular processes like protein synthesis.[5][7]

Given the rising threat of antimicrobial resistance, the exploration of novel compounds like this compound is a critical endeavor.[8] However, as a natural product, it presents unique challenges for standardized testing. Furanocoumarins are often hydrophobic, requiring careful selection of solvents to ensure bioavailability in aqueous testing media without introducing artifacts.[9] These application notes are designed to navigate these challenges by providing robust, validated protocols grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Core Principles & Strategic Considerations

Causality of Method Selection

The choice of AST method depends on the objective of the study.

  • Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] It is highly reproducible and suitable for screening multiple concentrations.

  • Agar Dilution: Also a quantitative method for MIC determination, agar dilution is particularly useful for testing multiple isolates simultaneously and can be better for detecting contamination.[11]

  • Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method used for preliminary screening. It is less labor-intensive and provides a visual representation of antimicrobial activity through zones of inhibition.[10]

The Challenge of Solubility

This compound is soluble in solvents like Dimethyl Sulfoxide (DMSO), acetone, and chloroform.[9] For AST, DMSO is the most commonly used solvent. It is crucial to ensure that the final concentration of DMSO in the testing medium is non-inhibitory to the test microorganisms, typically ≤1% v/v. A solvent toxicity control must always be included in the experimental setup.

Self-Validating Systems: The Role of Quality Control

To ensure the accuracy and reproducibility of AST results, a robust quality control (QC) system is mandatory. This involves the use of standard reference strains with known susceptibility profiles.[5] These strains, obtained from recognized culture collections like the American Type Culture Collection (ATCC), are tested in parallel with the experimental compound.[5] If the results for the QC strains fall outside their acceptable ranges, the entire experiment is considered invalid.[7]

Recommended QC Strains:

  • Staphylococcus aureus ATCC 29213 or ATCC 25923: A common Gram-positive pathogen and a standard for susceptibility testing.[12][13]

  • Escherichia coli ATCC 25922: A representative Gram-negative bacterium.[13]

  • Pseudomonas aeruginosa ATCC 27853: A Gram-negative organism known for its intrinsic resistance mechanisms.[13]

  • Candida albicans ATCC 90028: A common pathogenic yeast for antifungal screening.[2]

Experimental Workflows and Protocols

The following diagram outlines the general workflow for antimicrobial susceptibility testing of a novel compound.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Testing cluster_analysis Phase 3: Analysis Compound Prepare Stock Solution of Compound in DMSO Broth Broth Microdilution (Determine MIC) Compound->Broth Agar Agar Dilution (Determine MIC) Compound->Agar Disk Disk Diffusion (Screening) Compound->Disk Media Prepare Culture Media (e.g., MHB, MHA) Media->Broth Media->Agar Media->Disk Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Broth Inoculum->Agar Inoculum->Disk Incubate Incubate Plates (e.g., 35°C, 18-24h) Broth->Incubate Agar->Incubate Disk->Incubate Read Read & Record Results (MIC / Zone Diameter) Incubate->Read Interpret Interpret Data & Compare to Controls Read->Interpret

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines and is designed to determine the quantitative MIC of the test compound.[14]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test and QC microbial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL). The concentration should be at least 100x the highest final concentration to be tested to keep the final DMSO concentration at 1%.

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row to achieve a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.

    • The final volume in each well before inoculation is 100 µL.

  • Inoculation: Add 10 µL of the final diluted inoculum (prepared in Step 2) to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum, but no test compound.

    • Sterility Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing CAMHB, inoculum, and the highest concentration of DMSO used in the assay (e.g., 1%).

    • QC Control: Run a parallel assay with a known antibiotic and the appropriate ATCC QC strain.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible growth (i.e., no turbidity) as compared to the growth control.[8]

Broth_Microdilution Start Start: 96-well plate with 100µL MHB/well Add_Cmpd Add 2µL Compound Stock to first well Start->Add_Cmpd Serial_Dilute Perform 2-fold Serial Dilution Add_Cmpd->Serial_Dilute Inoculate Add 10µL of standardized Inoculum (5x10⁵ CFU/mL) to all test wells Serial_Dilute->Inoculate Incubate Incubate (35°C, 18-20h) Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Method.

Protocol 2: Agar Dilution for MIC Determination

This method is an alternative for determining the MIC and is considered a reference method by many standards bodies.[3]

Materials:

  • Same as for broth microdilution, but with Mueller-Hinton Agar (MHA) instead of broth.

  • Sterile petri dishes (100 mm).

  • Inoculum replicating device (optional, but recommended for high throughput).

Step-by-Step Procedure:

  • Compound & Media Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • For each desired final concentration, add a calculated volume of the compound stock solution to a specific volume of molten agar. For example, to make a plate with a final concentration of 32 µg/mL, add 1 mL of a 640 µg/mL stock solution to 19 mL of molten agar. Mix thoroughly but gently to avoid bubbles.

    • Prepare a control plate containing agar with the corresponding concentration of DMSO.

    • Pour the agar into sterile petri dishes and allow them to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. Then, dilute this suspension 1:10 in sterile saline to get approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with 1-2 µL of the diluted inoculum.

    • Multiple strains (up to 36) can be tested on a single plate.[2]

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Controls: Include a growth control plate (no compound) and test QC strains on each batch of plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound on the agar plate that completely inhibits the visible growth of the organism.[11]

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

This qualitative screening method assesses antimicrobial activity based on the diffusion of the compound from a paper disk into an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile blank paper disks (6 mm diameter).

  • Test and QC microbial strains.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described previously.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Prepare solutions of this compound in a volatile solvent like acetone or methanol at various concentrations.

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto a sterile blank paper disk.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Controls:

    • Negative Control: A disk impregnated only with the solvent.

    • Positive Control: A commercial antibiotic disk with known activity against the QC strain.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.

Disk_Diffusion Inoc_Plate Inoculate MHA plate with 0.5 McFarland suspension Place_Disk Place disk on inoculated agar surface Inoc_Plate->Place_Disk Prep_Disk Impregnate sterile disk with compound solution & dry Prep_Disk->Place_Disk Incubate Incubate (35°C, 18-20h) Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Workflow for the Disk Diffusion Method.

Data Presentation and Interpretation

Quantitative data from broth and agar dilution methods should be summarized in a clear, tabular format. Results from disk diffusion are also reported in a table.

Table 1: Example MIC Data for this compound
MicroorganismATCC StrainMIC (µg/mL)
Staphylococcus aureus2921316
Escherichia coli2592264
Pseudomonas aeruginosa27853>128
Candida albicans9002832
S. aureus (QC Control w/ Vancomycin)292131 (Acceptable Range: 0.5-2)
E. coli (QC Control w/ Ciprofloxacin)259220.008 (Acceptable Range: 0.004-0.016)

Interpretation of MICs: The MIC is a direct measure of potency. A lower MIC value indicates greater antimicrobial activity.[8] It is important to note that without clinical breakpoints established for a novel compound, the MIC values cannot be categorized as Susceptible (S), Intermediate (I), or Resistant (R). Instead, they are compared to MICs of known antibiotics and other natural products to gauge relative potency.

Table 2: Example Disk Diffusion Data for this compound (50 µ g/disk )
MicroorganismATCC StrainZone of Inhibition (mm)
Staphylococcus aureus2592318
Escherichia coli2592212
Pseudomonas aeruginosa278536 (No inhibition)
S. aureus (QC Control w/ Vancomycin 30µg)2592320 (Acceptable Range: 17-21)

Interpretation of Zone Diameters: A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound. The absence of a zone (a diameter equal to the disk size, e.g., 6 mm) indicates resistance.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial characterization of this compound. By adhering to standardized methodologies, incorporating rigorous quality controls, and understanding the specific challenges posed by natural products, researchers can generate reliable and reproducible data. The results from these assays form the foundation for more advanced studies, including time-kill kinetics, mechanism of action investigations, and in vivo efficacy models, which are essential steps in the drug development pipeline.

References

Application Note: A Validated HPLC Method for the Quantification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. This dihydrofurocoumarin, a natural product of interest for its potential pharmacological activities, requires a reliable analytical method for its characterization in various matrices, including natural product extracts and drug development formulations.[1] The described reversed-phase HPLC (RP-HPLC) method provides excellent separation, sensitivity, and accuracy, making it suitable for quality control, stability studies, and pharmacokinetic analysis. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its trustworthiness and scientific integrity.[2][3]

Introduction: The Scientific Rationale

This compound is a member of the coumarin family, specifically classified as a dihydrofurocoumarin.[1] Compounds in this class are widely investigated for their diverse biological activities.[1] Accurate quantification of this analyte is a prerequisite for any meaningful pharmacological investigation or product development.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of coumarins and furanocoumarins due to its high resolution, sensitivity, and reproducibility.[4][5] The method detailed herein employs a reversed-phase approach, which is ideal for separating moderately polar compounds like this compound from complex mixtures. The selection of a C18 stationary phase is based on its proven efficacy in retaining and resolving various coumarin derivatives.[6][7] A gradient elution with a mobile phase consisting of acetonitrile and water allows for the efficient elution of the analyte while ensuring a sharp peak shape and a stable baseline. UV detection is selected based on the chromophoric nature of the coumarin scaffold, with the detection wavelength optimized for maximum absorbance.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is designed to be systematic and reproducible. The following diagram illustrates the key stages of the analytical workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation A Standard & Sample Weighing B Solubilization in Diluent (e.g., Acetonitrile/Water) A->B C Sonication for Complete Dissolution B->C D Filtration through 0.45 µm Syringe Filter C->D E System Equilibration D->E Inject into HPLC F Injection of Standard/Sample E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration & Quantification H->I Acquire Data J Calibration Curve Generation I->J K Method Validation (ICH Guidelines) I->K L Final Report Generation J->L K->L

Caption: General workflow for the HPLC analysis of this compound.

Materials and Reagents

  • Analyte: this compound (purity ≥98%)

  • Solvents: HPLC grade acetonitrile and water

  • Acid (optional): Formic acid or phosphoric acid (for mobile phase modification)

  • Filters: 0.45 µm PTFE or nylon syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

ParameterRecommended ConditionRationale for Selection
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for coumarin-type molecules, ensuring good separation from polar impurities.[6][7]
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-20 min: 40-80% B20-25 min: 80% B25-30 min: 40% BA gradient is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 330 nmCoumarins typically exhibit strong absorbance around this wavelength, providing good sensitivity.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Acetonitrile/Water (1:1, v/v)Ensures the solubility of the analyte and compatibility with the mobile phase.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with the diluent. This compound is soluble in solvents such as DMSO, Acetone, Chloroform, and Ethyl Acetate.[9] For HPLC purposes, a diluent compatible with the mobile phase is recommended.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The preparation of the sample will depend on its matrix. For a powdered extract:

  • Accurately weigh a known amount of the sample (e.g., 100 mg) into a suitable container.

  • Add a defined volume of diluent (e.g., 10 mL).

  • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Centrifuge or allow the sample to settle.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical method, a validation study should be conducted following ICH guidelines.[2][3][10] The key validation parameters are outlined below:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by a linear regression analysis of the calibration curve generated from the working standard solutions. A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision should typically be less than 2%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Data Analysis and Interpretation

  • Calibration Curve: Plot the peak area of the analyte against the corresponding concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the peak area of the analyte in the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The detailed protocol and the framework for method validation ensure that the generated data is accurate, precise, and fit for purpose in research, development, and quality control environments.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in human plasma. This compound is a dihydrofurocoumarin natural product, a class of compounds investigated for a wide range of pharmacological activities.[1] The ability to accurately measure its concentration in plasma is essential for pharmacokinetic and toxicokinetic studies. The method utilizes solid-phase extraction (SPE) for sample cleanup and an internal standard for accurate quantification. The chromatographic separation was achieved on a reversed-phase C18 column. The method was fully validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation, demonstrating excellent linearity, accuracy, precision, and selectivity over the concentration range of 0.5 to 500 ng/mL.[2][3][4]

Introduction

This compound is a coumarin derivative with the molecular formula C19H20O6 and a molecular weight of 344.4 g/mol .[5] It belongs to the dihydrofurocoumarin class, which is known for diverse biological activities, making it a compound of interest in natural product research and drug development.[1] To support preclinical and clinical development, a reliable bioanalytical method is required to characterize its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological matrices like plasma.[6]

This note details a complete workflow, from plasma sample preparation using solid-phase extraction to the fully validated LC-MS/MS quantification, providing researchers with a ready-to-implement protocol.

Experimental

Chemicals and Reagents
  • Analytes: this compound (purity >98%), Warfarin (Internal Standard, IS) (purity >99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • MS System: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.

  • Software: Analyst® software for data acquisition and MultiQuant™ software for data processing.

LC-MS/MS Method

Rationale for Method Choices:

  • Chromatography: A reversed-phase C18 column was selected based on the non-polar nature of the coumarin structure. The addition of formic acid to the mobile phase is a standard practice to promote protonation of the analyte, enhancing the signal in positive ion electrospray ionization (ESI) mode.

  • Mass Spectrometry: ESI in positive mode was chosen as it typically provides excellent sensitivity for coumarin-type compounds. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, ensuring that only the specific analyte and internal standard are detected.[7]

Table 1: Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate
Column Temp. 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometer Conditions

ParameterAnalyteInternal Standard (Warfarin)
Ionization Mode ESI PositiveESI Positive
MRM Transition (Q1/Q3) m/z 345.1 -> 245.1 (Quantifier)m/z 309.1 -> 163.1 (Quantifier)
m/z 345.1 -> 189.1 (Qualifier)
Collision Energy (CE) 25 eV (Quantifier), 35 eV (Qualifier)28 eV
Declustering Potential (DP) 80 V75 V
Ion Source Gas 1 55 psi55 psi
Ion Source Gas 2 60 psi60 psi
Curtain Gas 35 psi35 psi
Temperature 550 °C550 °C
Preparation of Standards and Quality Controls

Stock solutions of the analyte and IS were prepared in methanol at 1.0 mg/mL. Working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution in 50:50 methanol:water. CS and QC samples were prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma.

  • Calibration Standards: 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL.

  • Quality Controls: 0.5 ng/mL (LLOQ), 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), 400 ng/mL (High QC).

Sample Preparation Protocol

Rationale for Solid-Phase Extraction (SPE): SPE was chosen over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for its ability to provide a cleaner final extract.[8][9] Polymeric sorbents are effective at removing phospholipids and other endogenous matrix components that can cause ion suppression in the MS source, leading to more reliable and reproducible results.[10][11][12]

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreat Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 100 µL Plasma + 10 µL IS pretreat Add 200 µL 4% H3PO4 in Water Vortex to mix plasma->pretreat Acidify to improve binding condition 1. Condition 1 mL Methanol 1 mL Water load 2. Load Load pre-treated sample condition->load Load sample onto SPE plate wash 3. Wash 1 mL 5% Methanol in Water load->wash Remove polar interferences elute 4. Elute 1 mL Acetonitrile wash->elute Elute analyte and IS dry Evaporate to Dryness Under N2 at 40 °C elute->dry Concentrate sample reconstitute Reconstitute 100 µL 50:50 ACN:Water dry->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation Guideline.[2][3][13] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

Selectivity

Selectivity was confirmed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, with all responses being less than 20% of the LLOQ response.

Linearity and LLOQ

The calibration curve was linear over the range of 0.5-500 ng/mL. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with accuracy and precision within ±20%.

Table 3: Calibration Curve Summary

ParameterResult
Concentration Range 0.5 - 500 ng/mL
Regression Model Weighted Linear (1/x²)
Mean r² (n=3) > 0.997
LLOQ Accuracy (% bias) -5.8% to 8.2%
LLOQ Precision (%CV) < 12.5%
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at four concentration levels. All results met the acceptance criteria of ±15% for accuracy (bias) and ≤15% for precision (CV), except for the LLOQ (±20% and ≤20%).[14][15]

Table 4: Accuracy and Precision Data

QC LevelNominal (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Accuracy (% Bias)Inter-day Precision (%CV)
LLOQ0.56.4%9.8%4.1%11.2%
Low1.5-2.7%7.2%-1.5%8.5%
Mid751.8%4.5%3.2%5.1%
High400-4.1%3.1%-3.3%4.6%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte spiked into post-extraction blank plasma with the peak area of the analyte in a neat solution. The extraction recovery was determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.[15]

  • Matrix Effect: The normalized matrix factor was between 0.95 and 1.04, indicating minimal ion suppression or enhancement.

  • Extraction Recovery: The recovery for the analyte was consistent across QC levels, averaging 88.5%. The recovery for the IS was 91.2%.

Stability

The stability of the analyte in human plasma was evaluated under various conditions. The analyte was found to be stable, with deviations within ±15% of the nominal concentrations.

  • Freeze-Thaw Stability: Stable for at least 3 cycles.

  • Short-Term (Bench-Top) Stability: Stable for at least 8 hours at room temperature.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 10 °C.

  • Long-Term Stability: Stable for at least 90 days at -80 °C.

Application Workflow

The validated method follows a clear and efficient pathway from sample receipt to final data reporting, ensuring data integrity and compliance with regulatory standards.

Analytical_Workflow Sample Receive Plasma Samples Prep Perform SPE Protocol Sample->Prep Batching with QCs LCMS LC-MS/MS Analysis (Acquire Data) Prep->LCMS Load onto Autosampler Process Process Data (Integrate Peaks, Generate Curve) LCMS->Process Generate .wiff files Report Review & Report Results Process->Report Calculate Concentrations

Caption: Overview of the bioanalytical workflow.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the rigorous criteria set by international regulatory guidelines and is suitable for supporting pharmacokinetic studies in clinical and non-clinical settings. The use of solid-phase extraction ensures minimal matrix effects and high recovery, contributing to the overall reliability of the assay.

References

Research Protocol: Elucidating the Bio-pharmacological Profile of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Investigation

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin isolated from plants such as Carlina acaulis.[1] Coumarins and their derivatives are a well-established class of heterocyclic compounds that have captured the attention of medicinal chemists due to their extensive range of pharmacological properties.[2][3][4] These activities include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[5][6] The specific structural attributes of this compound, featuring a dihydrofurocoumarin core with distinct hydroxylation and esterification, suggest a potential for novel biological activities. This protocol outlines a comprehensive, tiered strategy to systematically investigate the bio-pharmacological profile of this compound, beginning with foundational safety and antioxidant assessments, and progressing to more complex evaluations of its anti-inflammatory and neuroprotective potential. The overarching goal is to generate a robust dataset that illuminates its therapeutic promise and informs future drug development endeavors.

Compound Profile: this compound

PropertyValueSource
CAS Number 31456-63-0[1]
Molecular Formula C₁₉H₂₀O₆[1]
Molecular Weight 344.36 g/mol [1]
Class Dihydrofurocoumarin[7]
Natural Source Carlina acaulis L.[1]

Phase 1: Foundational In Vitro Screening

The initial phase is designed to establish a baseline understanding of the compound's interaction with biological systems, focusing on cytotoxicity and antioxidant capacity. This is a critical step for determining safe and effective concentration ranges for subsequent, more specific assays.

Cytotoxicity Assessment

Rationale: Before exploring therapeutic effects, it is paramount to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, providing a reliable indicator of cell viability and proliferation.[8]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture selected cell lines (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) in appropriate media and conditions.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Antioxidant Capacity Evaluation

Rationale: Many coumarin derivatives exhibit antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress.[9][10] We will employ two complementary assays to assess the compound's ability to scavenge free radicals and reduce oxidizing agents.

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture:

    • In a 96-well plate, mix 100 µL of various concentrations of the compound with 100 µL of a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm. Ascorbic acid will be used as a positive control.

  • Calculation:

    • Calculate the percentage of radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • FRAP Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Reaction:

    • Add 10 µL of the compound at various concentrations to 190 µL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate at 37°C for 30 minutes and measure the absorbance at 593 nm. A standard curve will be generated using FeSO₄.

  • Data Expression:

    • Express the results as Fe²⁺ equivalents (µM).

Phase 2: Investigation of Anti-Inflammatory Potential

Based on the non-toxic concentrations identified in Phase 1, we will proceed to evaluate the anti-inflammatory properties of the compound. Chronic inflammation is a key factor in many diseases, and coumarins have shown promise in modulating inflammatory pathways.[6][11]

Workflow for Anti-inflammatory Assessment

G cluster_0 Phase 2: Anti-Inflammatory Evaluation A RAW 264.7 Macrophages B LPS Stimulation A->B C Compound Treatment (Non-toxic concentrations) B->C D Nitric Oxide (NO) Production (Griess Assay) C->D E Pro-inflammatory Cytokine Levels (ELISA for TNF-α, IL-6) C->E F Gene Expression Analysis (qPCR for iNOS, COX-2) C->F

Caption: Workflow for assessing the anti-inflammatory effects of the compound.

Inhibition of Nitric Oxide (NO) Production

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a straightforward method to quantify NO levels.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection:

    • Collect 50 µL of the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement:

    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification:

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response. Enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for quantifying these proteins.

Protocol: ELISA for TNF-α and IL-6

  • Sample Collection:

    • Use the cell culture supernatants from the NO production experiment (or a parallel experiment).

  • ELISA Procedure:

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Data Analysis:

    • Calculate the concentration of each cytokine based on the standard curve and compare the levels in treated versus untreated, LPS-stimulated cells.

Phase 3: Evaluation of Neuroprotective Effects

The structural relationship of the test compound to other coumarins with known neuroprotective activity provides a strong rationale for this phase of the investigation.[10][12][13] We will use an established in vitro model of oxidative stress-induced neuronal cell death.

Protection Against Oxidative Stress-Induced Cell Death

Rationale: Oxidative stress is a major contributor to neurodegenerative diseases. This assay will determine if the compound can protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).

Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of the compound for 2-4 hours.

  • Induction of Oxidative Stress:

    • Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours to induce cell death.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in section 1.1.

  • Data Analysis:

    • Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. N-acetylcysteine (NAC) can be used as a positive control.[10]

Mechanistic Insights: Caspase Activity

Rationale: Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration and is executed by a family of proteases called caspases. Measuring caspase activity can provide insight into the compound's mechanism of neuroprotection.

Protocol: Caspase-3/7 Activity Assay

  • Experimental Setup:

    • Conduct the neuroprotection experiment as described in 3.1 in parallel plates.

  • Caspase Assay:

    • At the end of the treatment period, measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize caspase activity to the number of viable cells and compare the activity in protected versus unprotected cells.

Potential Neuroprotective Signaling Pathway

G cluster_1 Potential Neuroprotective Mechanism A Oxidative Stress (e.g., H₂O₂) C Mitochondrial Dysfunction A->C induces B 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol B->C inhibits D Caspase Activation B->D inhibits F Cell Survival B->F promotes C->D leads to E Apoptosis D->E executes

Caption: A hypothetical pathway for the compound's neuroprotective action.

Phase 4: Preliminary Pharmacokinetic Considerations

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug. Furocoumarins are known to interact with cytochrome P450 enzymes, which can affect their metabolism and lead to drug interactions.[14] While in-depth pharmacokinetic studies are beyond the scope of this initial protocol, some preliminary in vitro assessments can provide valuable insights.

Suggested Preliminary Assays:

  • CYP450 Inhibition Assay: Evaluate the compound's potential to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using commercially available kits. This is particularly relevant for furocoumarin derivatives.[14]

  • Plasma Stability Assay: Assess the stability of the compound in plasma from different species (e.g., rat, human) to estimate its metabolic clearance.

Conclusion and Future Directions

This research protocol provides a systematic and logical framework for the initial bio-pharmacological characterization of this compound. The tiered approach, from foundational cytotoxicity to specific anti-inflammatory and neuroprotective assays, ensures that each step is built upon a solid experimental foundation. Positive results from this in vitro screening cascade will provide the necessary evidence to justify more advanced studies, including the elucidation of precise molecular mechanisms (e.g., Western blotting for signaling proteins, transcriptomics) and progression to in vivo animal models for efficacy and safety evaluation. The data generated will be instrumental in determining the therapeutic potential of this novel natural product.

References

Application Notes and Protocols for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. This document outlines the scientific rationale for its investigation, its putative mechanisms of action based on its chemical class, and detailed protocols for its preclinical evaluation.

Introduction to this compound

This compound is a natural product belonging to the coumarin family, specifically classified as a dihydrofurocoumarin.[1][2] It has been isolated from plants of the Apiaceae and Asteraceae families, including Carlina acaulis and Peucedanum praeruptorum Dunn.[1][3] The latter, also known as Bai Hua Qian Hu, has a rich history in traditional Chinese medicine for treating respiratory ailments like cough and asthma.[4]

The therapeutic potential of this compound is inferred from the well-documented pharmacological activities of its source plant and structurally related compounds. Extracts from Peucedanum praeruptorum have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[4] These effects are largely attributed to its rich content of pyranocoumarins, which are the main active components.[4] Given its chemical nature as a dihydrofurocoumarin, this compound is a promising candidate for investigation as a novel therapeutic agent.

Chemical Properties:

PropertyValue
CAS Number 31456-63-0
Molecular Formula C₁₉H₂₀O₆
Molecular Weight 344.36 g/mol
Class Dihydrofurocoumarin
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Putative Mechanisms of Action: Targeting Inflammatory and Oncogenic Pathways

Based on the known biological activities of related coumarins and extracts from Peucedanum praeruptorum, this compound is hypothesized to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer, primarily the NF-κB and TGF-β/Smad pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[5][6] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[5][7] Structurally similar compounds to this compound have been shown to suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus translocation Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->IKK_complex inhibits DNA DNA NF_κB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Putative inhibition of the NF-κB signaling pathway.

Modulation of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cellular processes. While it can act as a tumor suppressor in the early stages of cancer, in advanced stages, it can promote tumor progression, invasion, and metastasis.[2][8] In the context of inflammation, TGF-β is a key regulator of tissue repair and fibrosis.[9] The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. There is significant crosstalk between the NF-κB and TGF-β/Smad pathways, and compounds that modulate one pathway often affect the other.[1]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex binds with Smad4 Smad4 Smad4 Smad_complex_nucleus Smad Complex Smad_complex->Smad_complex_nucleus translocation Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->p_Smad2_3 modulates DNA DNA Smad_complex_nucleus->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression regulates

Caption: Putative modulation of the TGF-β/Smad signaling pathway.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the systematic evaluation of this compound's therapeutic potential.

In Vitro Anti-inflammatory Activity

3.1.1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[10][11] Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

3.1.2. Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

  • Protocol:

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

In Vitro Anticancer Activity

3.2.1. Cytotoxicity Screening in Cancer Cell Lines (MTT Assay)

This protocol assesses the direct cytotoxic effect of the compound on various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Perform the MTT assay as described in section 3.1.2.

    • Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Studies: Western Blot Analysis

Western blotting is used to investigate the effect of the compound on the protein expression levels of key components of the NF-κB and TGF-β/Smad signaling pathways.

  • Protocol:

    • Treat cells with this compound and/or an appropriate stimulus (e.g., LPS or TGF-β).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-Smad2/3, Smad4).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Anti_inflammatory Anti-inflammatory Activity (RAW 264.7 cells) Inflammation_model Carrageenan-induced Paw Edema Model Anti_inflammatory->Inflammation_model Nitric_Oxide_Assay Nitric_Oxide_Assay Anti_inflammatory->Nitric_Oxide_Assay Griess Assay Cell_Viability_1 Cell_Viability_1 Anti_inflammatory->Cell_Viability_1 MTT Assay Anticancer Anticancer Activity (Cancer Cell Lines) Cancer_model Xenograft Tumor Model Anticancer->Cancer_model Cell_Viability_2 Cell_Viability_2 Anticancer->Cell_Viability_2 MTT Assay Mechanistic Mechanistic Studies Western_Blot Western_Blot Mechanistic->Western_Blot Western Blot

Caption: Preclinical evaluation workflow.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.[12]

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer this compound orally or intraperitoneally at different doses.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

    • Calculate the percentage of inhibition of edema for each group.

In Vivo Anticancer Activity: Human Tumor Xenograft Model

This model is used to assess the in vivo antitumor efficacy of the compound in an immunocompromised mouse model.[4][13]

  • Animal Model: Athymic nude mice or SCID mice.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound and a vehicle control according to a predetermined schedule and route of administration.

    • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as t-tests or ANOVA, to determine the significance of the observed effects. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

This compound represents a promising natural product for therapeutic development, particularly in the areas of inflammation and cancer. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation. By systematically investigating its biological activities and elucidating its mechanisms of action, researchers can pave the way for its potential translation into a novel therapeutic agent.

References

Application Notes and Protocols for Investigating the Cellular Sensitivity to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofurocoumarin

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural product belonging to the dihydrofurocoumarin class of compounds.[1] Coumarins and their derivatives have garnered significant attention in oncology research due to their diverse and potent anticancer activities.[2][3][4] These activities stem from their ability to modulate a wide array of cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR and angiogenesis.[5][6]

This document provides a comprehensive guide for researchers to identify and characterize cancer cell lines sensitive to this compound. Given the novelty of this specific compound, we present a strategic workflow for an initial broad-spectrum screening followed by in-depth mechanistic studies. The protocols herein are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this promising natural product.

Part 1: Strategic Approach for Identifying Sensitive Cell Lines

The initial step in characterizing the anticancer activity of a novel compound is to perform a cytotoxicity screening across a panel of cancer cell lines. The selection of this panel is a critical experimental choice. Based on the known activities of other coumarin derivatives, we recommend a panel that includes representative cell lines from various cancer types.

Recommended Cell Line Panel for Initial Screening
Cancer TypeRecommended Cell LinesRationale for Inclusion
Breast Cancer MCF-7 (ER-positive), MDA-MB-231 (Triple-negative)Coumarins have shown efficacy in both hormone-dependent and independent breast cancers.[2]
Lung Cancer A549, SK-LU-1, SPC-A-1, 95DVarious coumarin derivatives have demonstrated cytotoxicity against human lung cancer cell lines.[7]
Prostate Cancer PC-3Prostate cancer cell lines have been shown to be sensitive to coumarin compounds.[2]
Liver Cancer HepG2, Hep3BCertain coumarin derivatives have exhibited potent activity against liver cancer cells.[8]
Leukemia HL-60Leukemia cell lines are often used in anticancer drug screening and have shown sensitivity to coumarins.[8]
Colon Cancer HCT-15Furocoumarins have demonstrated antiproliferative activity against colon cancer cells.[9]
Non-Cancerous Control MCF-10A (Normal breast epithelial), HFB4 (Normal fibroblast)To assess the selectivity of the compound for cancer cells versus normal cells.[2][10]
Experimental Workflow for Compound Screening and Validation

The overall workflow is designed to first identify sensitive cell lines and then to elucidate the mechanism of action of this compound in the most responsive lines.

G cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_conclusion Phase 3: Conclusion start Prepare this compound Stock Solution screen Screen against Cancer Cell Line Panel (e.g., MTT Assay) start->screen ic50 Determine IC50 Values for each Cell Line screen->ic50 select Select Most Sensitive Cell Lines for Further Study ic50->select apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) select->cell_cycle pathway Investigate Signaling Pathways (e.g., Western Blot for PI3K/Akt pathway proteins) apoptosis->pathway cell_cycle->pathway conclusion Synthesize Data to Propose Mechanism of Action pathway->conclusion

Caption: A streamlined workflow for the screening and mechanistic evaluation of this compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a reliable and widely used technique for initial cytotoxicity screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (specific to each cell line)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cell line(s) identified from the MTT assay

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (lower left): Viable cells

      • Annexin V+ / PI- (lower right): Early apoptotic cells

      • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (upper left): Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Sensitive cell line(s)

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis assay protocol.

    • Harvest the cells (both floating and adherent) and wash once with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate out doublets and debris.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Potential Mechanisms of Action and Further Investigations

Based on the known anticancer activities of coumarins, this compound may exert its effects through one or more of the following pathways. The results from the apoptosis and cell cycle assays will guide which pathways to investigate further.

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound This compound pi3k PI3K/Akt/mTOR Pathway compound->pi3k Inhibition apoptosis Apoptosis Pathway (Caspase Activation, Bcl-2/Bax ratio) compound->apoptosis Induction cell_cycle_reg Cell Cycle Regulators (Cyclins, CDKs) compound->cell_cycle_reg Modulation angiogenesis Angiogenesis (VEGF) compound->angiogenesis Inhibition proliferation Decreased Cell Proliferation pi3k->proliferation cell_death Increased Apoptosis apoptosis->cell_death cycle_arrest Cell Cycle Arrest cell_cycle_reg->cycle_arrest

Caption: Potential signaling pathways modulated by this compound leading to anticancer effects.

Further mechanistic studies could involve Western blotting to analyze the protein expression levels of key players in these pathways (e.g., Akt, p-Akt, mTOR, caspases, Bcl-2, Bax, cyclins, CDKs).

Conclusion

This application note provides a comprehensive and structured approach for the initial characterization of the anticancer properties of this compound. By following these protocols, researchers can effectively identify sensitive cancer cell lines and gain insights into the underlying mechanisms of action of this novel natural product. The data generated will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofurocoumarin

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a naturally occurring dihydrofurocoumarin, a class of compounds prevalent in the Apiaceae and Asteraceae plant families.[1] While the broader class of coumarins is recognized for a wide spectrum of pharmacological activities—including anti-inflammatory, antioxidant, and anticancer properties—the specific molecular mechanisms of this compound remain largely unexplored.[2] This guide provides a comprehensive, multi-faceted framework for researchers to systematically investigate its mechanism of action (MoA).

The following protocols are designed not as rigid instructions, but as a strategic workflow. The causality behind each experimental choice is explained, empowering researchers to adapt and troubleshoot based on their findings. This document is structured to guide a logical progression of inquiry, from broad phenotypic screening and target identification to deep dives into specific cellular signaling pathways.

Part 1: Foundational Characterization & Target Identification

Before delving into complex cellular assays, it is crucial to establish a foundational understanding of the compound's general bioactivity and to generate hypotheses about its molecular targets.

Initial Phenotypic Screening: A Broad-Spectrum Approach

The initial step is to perform broad phenotypic screens to identify the most promising therapeutic avenues. Based on the known activities of related coumarin compounds, we will focus on anti-inflammatory, anticancer, and neuroprotective effects.

Protocol 1: Multi-Panel Cell Viability Assay

  • Rationale: To determine the cytotoxic or anti-proliferative effects of the compound across a diverse panel of cell lines, including cancer, inflamed, and neuronal models. This will help identify sensitive cell types and guide the direction of further investigation.

  • Methodology:

    • Cell Seeding: Plate a panel of cell lines (e.g., RAW 264.7 macrophages for inflammation, a panel of cancer cell lines like MCF-7 and A549, and a neuronal cell line like SH-SY5Y) in 96-well plates.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Viability Assessment: Use a resazurin-based assay to measure cell viability.[3] This assay is a reliable method for assessing the metabolic activity of living cells.[3]

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

Cell Line Type Predicted IC50 Range (µM)
RAW 264.7Murine Macrophage10-50
MCF-7Human Breast Cancer5-30
A549Human Lung Cancer15-60
SH-SY5YHuman Neuroblastoma20-80
Target Identification: From In Silico to Experimental Validation

Identifying the direct molecular targets of a natural product is a critical step in understanding its MoA. We will employ a combination of computational and experimental methods.

Workflow for Target Identification

G cluster_0 In Silico Prediction cluster_1 Experimental Validation In_Silico Inverse Docking & Pharmacophore Modeling Affinity_Chromatography Affinity Chromatography-Mass Spectrometry In_Silico->Affinity_Chromatography Hypothesis Generation Chemical_Proteomics Activity-Based Protein Profiling (ABPP) In_Silico->Chemical_Proteomics Hypothesis Generation Pathway_Analysis Cellular Pathway Analysis Affinity_Chromatography->Pathway_Analysis Validated Targets Chemical_Proteomics->Pathway_Analysis Validated Targets

Caption: A workflow for target identification of natural products.

Protocol 2: In Silico Target Prediction

  • Rationale: Computational methods can rapidly screen large databases of proteins to predict potential binding partners for our compound, providing a valuable starting point for experimental validation.[4]

  • Methodology:

    • Inverse Docking: Use the 3D structure of this compound to screen against a database of protein structures (e.g., PDB) to identify potential binding sites.

    • Pharmacophore Modeling: Build a pharmacophore model based on the compound's structure and use it to search for proteins with complementary features.

    • Target Prioritization: Rank the predicted targets based on binding affinity scores and biological relevance to the observed phenotypes.

Protocol 3: Experimental Target Validation via Affinity Chromatography

  • Rationale: This method uses an immobilized version of the compound to "fish" for its binding partners from a cell lysate, providing direct evidence of interaction.[5]

  • Methodology:

    • Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to affinity beads.

    • Lysate Incubation: Incubate the compound-conjugated beads with a total protein lysate from a sensitive cell line.

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Part 2: Deep Dive into Key Signaling Pathways

Based on the initial screening and target identification, we will now investigate the compound's effect on specific signaling pathways associated with inflammation, cancer, and neuroprotection.

Anti-Inflammatory Mechanism of Action

A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.

Protocol 4: NF-κB Reporter Assay

  • Rationale: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity, a central regulator of inflammation.

  • Methodology:

    • Cell Line: Use a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene.[6]

    • Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α to activate the NF-κB pathway.[6]

    • Luciferase Assay: Measure luciferase activity as a readout of NF-κB activation.

    • Data Analysis: Determine the dose-dependent inhibition of TNF-α-induced NF-κB activity.

Signaling Pathway: NF-κB Inhibition

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Mechanism of Action

Many anticancer agents induce apoptosis. We will investigate the compound's ability to trigger programmed cell death and its effects on the mTOR signaling pathway, which is often dysregulated in cancer.[7][8]

Protocol 5: Apoptosis Assay

  • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Cell Treatment: Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24 and 48 hours.

    • Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol 6: Western Blot Analysis of the mTOR Pathway

  • Rationale: To investigate the compound's effect on the mTOR pathway, a key regulator of cell growth and proliferation.[10]

  • Methodology:

    • Cell Lysis: Treat cells with the compound, lyse them, and quantify the protein concentration.[7]

    • Western Blotting: Perform Western blot analysis using antibodies against key mTOR pathway proteins: p-mTOR, p-Akt, p-S6K, and p-4E-BP1.[7][11]

    • Data Analysis: Quantify the changes in the phosphorylation status of these proteins relative to a loading control.

Neuroprotective Mechanism of Action

Oxidative stress is a major contributor to neurodegeneration. The Keap1-Nrf2 pathway is a critical regulator of the antioxidant response.[12][13] Additionally, GSK-3β is a key enzyme implicated in neurodegenerative diseases.[14][15]

Protocol 7: Keap1-Nrf2 Pathway Activation Assay

  • Rationale: To determine if the compound exerts its neuroprotective effects by activating the Nrf2-mediated antioxidant response.

  • Methodology:

    • Reporter Assay: Use a cell line containing a luciferase reporter driven by the Antioxidant Response Element (ARE).[12]

    • Treatment and Measurement: Treat the cells with the compound and measure luciferase activity to quantify ARE activation.

    • Biochemical Assay: Alternatively, a fluorescence polarization-based inhibitor screening assay can be used to directly measure the disruption of the Keap1-Nrf2 interaction.[16][17]

Protocol 8: In Vitro GSK-3β Kinase Assay

  • Rationale: To directly measure the inhibitory activity of the compound on GSK-3β, a key kinase in neuronal signaling.

  • Methodology:

    • Reaction Setup: In a 384-well plate, combine recombinant GSK-3β enzyme, a specific peptide substrate, and various concentrations of the compound.[14][15]

    • Reaction Initiation: Start the kinase reaction by adding ATP.[15]

    • Signal Detection: Use a luminescence-based method (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[18]

    • Data Analysis: Calculate the IC50 value for GSK-3β inhibition.

Part 3: Preliminary Safety and Drug Interaction Profiling

Early assessment of potential safety liabilities is crucial in drug development. We will focus on two key areas: cytochrome P450 (CYP) inhibition and hERG channel activity.

Protocol 9: Cytochrome P450 Inhibition Assay

  • Rationale: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes responsible for drug metabolism.[19]

  • Methodology:

    • Incubation: Incubate human liver microsomes with isoform-specific substrates and a range of concentrations of this compound.[19][20]

    • Metabolite Quantification: Use LC-MS/MS to measure the formation of the specific metabolites.[20]

    • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.[19]

CYP Isoform Probe Substrate Positive Control
CYP3A4MidazolamKetoconazole
CYP2D6DextromethorphanQuinidine
CYP2C9DiclofenacSulfaphenazole

Protocol 10: hERG Channel Assay

  • Rationale: To evaluate the risk of drug-induced cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel.[21]

  • Methodology:

    • Assay Format: Use an automated patch-clamp system with a cell line stably expressing the hERG channel.[21]

    • Compound Application: Apply a range of concentrations of the compound to the cells.

    • Data Acquisition: Measure the hERG tail current to determine the extent of channel inhibition.[21]

    • Data Analysis: Calculate the IC50 value for hERG channel inhibition.

Conclusion: Synthesizing a Comprehensive Mechanistic Profile

By following this structured, hypothesis-driven approach, researchers can systematically unravel the mechanism of action of this compound. The integration of phenotypic screening, target identification, and detailed pathway analysis will provide a comprehensive understanding of its therapeutic potential and inform future drug development efforts. Each protocol is designed to be self-validating, with clear endpoints and established methodologies, ensuring the generation of robust and reliable data.

References

Troubleshooting & Optimization

stability issues of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this angular pyranocoumarin. Understanding the stability of this compound in various solvents is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to this compound

This compound is a natural product belonging to the class of angular pyranocoumarins.[1] Its structure, featuring a dihydropyran ring fused to a coumarin core, along with a senecioyl ester and a hydroxyl group, presents several potential points of chemical instability. The primary concerns for researchers are the hydrolysis of the ester linkage, potential degradation of the coumarin core under various pH conditions, and photosensitivity.

Chemical Structure:

  • IUPAC Name: (8S,9R)-9-hydroxy-8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl 3-methylbut-2-enoate

  • CAS Number: 31456-63-0[2]

  • Molecular Formula: C₁₉H₂₀O₆[3]

  • Molecular Weight: 344.36 g/mol [3]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issues arise from its functional groups:

  • Ester Hydrolysis: The O-senecioyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the senecioic acid moiety.[4][5]

  • Lactone Ring Opening: The coumarin lactone ring can be opened under strong basic conditions.

  • Photodegradation: Coumarins, in general, are known to be sensitive to UV light, which can lead to dimerization or other photochemical reactions.[6][7]

  • Oxidation: While less common, the presence of the hydroxyl group and the unsaturated ester could be sites for oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

  • Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years).[2]

  • In Solvent: For solutions, it is recommended to store at -80°C for up to 1 year.[2] Prepare fresh solutions for sensitive experiments whenever possible.

Q3: In which common laboratory solvents is this compound soluble?

This compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8]

Q4: How does solvent polarity affect the stability of this compound?

Solvent polarity can influence the rate of degradation. Polar protic solvents, like methanol and ethanol, can participate in solvolysis of the ester group. The photophysical properties of coumarins are also known to be affected by solvent polarity, which could influence their photostability.[6][9][10][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step solutions.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
  • Symptom: You observe a decrease in the biological activity of your compound in solution, or your experimental results are not reproducible.

  • Probable Cause: Degradation of the compound in your working solvent, likely due to hydrolysis of the senecioyl ester.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Solution A->B C Analyze Old vs. Fresh Solution by HPLC B->C D Degradation Confirmed (New Peaks/Reduced Main Peak) C->D Difference Found E No Significant Degradation C->E No Difference F Optimize Solvent & Storage D->F G Investigate Other Experimental Variables E->G H Use Aprotic Solvents (DMSO, Acetonitrile) F->H I Store at -80°C in Small Aliquots F->I J Buffer to Neutral pH if Aqueous F->J

Troubleshooting Workflow for Inconsistent Results.

  • Solution Steps:

    • Prepare a Fresh Solution: Always start by preparing a fresh solution of this compound from the solid powder.

    • Comparative Analysis: Analyze both your old and freshly prepared solutions using a validated HPLC method (see Experimental Protocols section). Look for the appearance of new peaks or a decrease in the area of the parent compound peak in the old solution.

    • Solvent Optimization: If degradation is confirmed, consider switching to a less reactive solvent. Aprotic solvents like DMSO or acetonitrile are generally preferred over protic solvents like methanol or ethanol.

    • pH Control: If you must use an aqueous solution, ensure it is buffered to a neutral pH (around 6-7.5). The rate of ester hydrolysis is significantly increased in both acidic and basic conditions.[4]

    • Storage Optimization: Aliquot your stock solution into smaller, single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: During HPLC or LC-MS analysis, you observe additional peaks that were not present in the initial analysis of the compound.

  • Probable Cause: This is a clear indication of compound degradation. The unknown peaks are likely degradation products.

  • Potential Degradation Pathways & Products:

A This compound C₁₉H₂₀O₆ B Hydrolysis Product 1 8,9-Dihydroxy-8,9-dihydrooroselol A->B  Ester Hydrolysis (Acid/Base) C Hydrolysis Product 2 Senecioic Acid A->C D Photodegradation Product(s) e.g., Dimer A->D  UV Light E Lactone Ring-Opened Product A->E  Strong Base

Potential Degradation Pathways.

  • Solution Steps:

    • Conduct a Forced Degradation Study: To identify the potential degradation products, perform a forced degradation study as outlined in the Experimental Protocols section. This involves exposing the compound to acidic, basic, oxidative, and photolytic stress conditions.[12][13][14]

    • Analyze Degradation Samples: Run HPLC or LC-MS analysis on the samples from the forced degradation study. This will help you to tentatively identify the degradation products observed in your experiments.

    • Mitigate Degradation Conditions: Based on the results of the forced degradation study, take steps to avoid the conditions that cause degradation. For example, if the compound is found to be sensitive to light, protect your solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for coumarins.[2]

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase it (e.g., 30-70% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the compound (can be determined by a UV scan, typically in the range of 254-330 nm for coumarins).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Inject the solution into the HPLC system and record the chromatogram.

    • To assess stability, analyze samples at different time points and compare the peak area of the parent compound.

Protocol 2: Forced Degradation Study

This study will help identify the conditions under which the compound is unstable.[12][13]

  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the compound solution and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the compound solution and keep at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% H₂O₂ to the compound solution and keep at room temperature for 2 hours.

    • Photolytic Degradation: Expose the compound solution to direct sunlight or a photostability chamber for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all samples by the HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Data Summary

The following table provides a hypothetical summary of stability data for this compound in different solvents, which you should aim to generate for your specific experimental conditions.

SolventStorage TemperatureDuration% Degradation (Hypothetical)Primary Degradation Product(s)
DMSO-80°C1 month< 1%Not Detected
DMSO4°C1 week~5%Hydrolysis Products
Acetonitrile4°C1 week~3%Hydrolysis Products
Methanol4°C1 week~10%Hydrolysis/Solvolysis Products
PBS (pH 7.4)4°C24 hours~15%Hydrolysis Products

This guide provides a comprehensive framework for understanding and managing the stability of this compound. By following these recommendations and protocols, you can ensure the integrity of your compound and the reliability of your research data.

References

Technical Support Center: Crystallization of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS No. 31456-63-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystals of this angular pyranocoumarin. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established crystallization principles and the known physicochemical properties of coumarin derivatives.

Troubleshooting Guide: From Oils to high-quality Crystals

This section addresses common issues encountered during the crystallization of this compound. Each solution is presented with an explanation of the underlying scientific principles to empower you to make informed decisions in your experiments.

Q1: My purified this compound is "oiling out" upon cooling instead of forming crystals. What are the causes and how can I fix this?

A1: "Oiling out" is a common phenomenon in the crystallization of natural products. It occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high, leading to a liquid-liquid phase separation instead of nucleation and crystal growth.

Underlying Causes:

  • High Supersaturation: Rapid cooling or excessive solvent evaporation can lead to a sudden and high level of supersaturation, which favors the formation of an amorphous oil over an ordered crystal lattice.

  • Impurities: The presence of even minor impurities can disrupt the crystal lattice formation and promote oiling out.

  • Inappropriate Solvent System: The chosen solvent may have too strong an affinity for the compound, preventing it from organizing into a crystal structure.

Step-by-Step Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask filled with warm water) to allow for gradual cooling.[1] Slow cooling provides molecules with more time to orient themselves correctly into a crystal lattice.[2]

    • Controlled Evaporation: For evaporative crystallization, reduce the rate of evaporation by using a container with a smaller opening or by placing it in a partially closed environment.

  • Optimize the Solvent System:

    • Solvent/Anti-solvent Method: A two-solvent system is often effective. Dissolve your compound in a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane, as this compound is known to be soluble in these[3]). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane, or water) dropwise until slight turbidity is observed.[4] Gentle warming to redissolve the turbidity followed by slow cooling can yield crystals. The anti-solvent reduces the overall solvating power of the system, thereby promoting crystallization over oiling.

    • Solvent Screening: Conduct a systematic solvent screening to find the ideal single or mixed solvent system. See the FAQ section for a detailed protocol.

  • Enhance Purity:

    • Chromatographic Purification: Ensure the starting material is of the highest possible purity. Techniques like flash column chromatography or preparative HPLC can be used to remove impurities. For related pyranocoumarins, a gradient elution with a hexane and ethyl acetate system over silica gel has proven effective.[5][6]

  • Introduce a Nucleation Site:

    • Seed Crystals: If you have a previously formed crystal, add a tiny amount (a "seed") to the supersaturated solution.[7] This provides a template for further crystal growth and can bypass the kinetic barrier of primary nucleation.

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-liquid interface. The microscopic scratches can serve as nucleation sites.

Q2: I've left my solution to crystallize, but nothing has happened, even after an extended period. What should I do?

A2: The absence of crystal formation typically points to either insufficient supersaturation or a high kinetic barrier for nucleation.

Underlying Causes:

  • Sub-optimal Concentration: The solution may not be sufficiently concentrated for the solute molecules to come together and form a stable nucleus.

  • High Nucleation Energy Barrier: The spontaneous formation of a crystal nucleus can be energetically unfavorable, even in a supersaturated solution.

Step-by-Step Troubleshooting Protocol:

  • Increase Supersaturation:

    • Slow Evaporation: Allow some of the solvent to evaporate slowly. This can be done by covering the vessel with a perforated film or by using a nitrogen stream.

    • Concentration and Re-cooling: If using a cooling method, gently heat the solution to evaporate some of the solvent, then repeat the slow cooling process.

  • Induce Nucleation:

    • Seeding: As mentioned previously, introducing a seed crystal is the most effective way to induce crystallization.[7]

    • Heterogeneous Nucleation: Besides scratching, adding a small amount of an insoluble solid (e.g., finely ground silica) can sometimes provide a surface for nucleation.

  • Re-evaluate Your Solvent Choice:

    • The compound might be too soluble in the chosen solvent. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.

Q3: I managed to get crystals, but they are very fine needles or small plates. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A3: The morphology of crystals is influenced by the kinetics of crystal growth. Rapid crystallization tends to produce smaller, less perfect crystals.[2]

Underlying Causes:

  • High Rate of Nucleation: If many nuclei form simultaneously, they will compete for the available solute, resulting in a large number of small crystals.

  • Fast Crystal Growth: Rapid growth can lead to the incorporation of defects and solvent molecules into the crystal lattice, resulting in poor quality.

Step-by-Step Troubleshooting Protocol:

  • Minimize the Number of Nuclei:

    • Reduce Supersaturation: Work with a lower level of supersaturation. This can be achieved by using a more dilute solution and cooling it very slowly.

    • Temperature Cycling: A technique known as temperature cycling (or Ostwald ripening) can be employed. This involves slowly cycling the temperature of the solution. During the warmer cycles, smaller, less stable crystals will redissolve, and during the cooler cycles, the solute will deposit onto the larger, more stable crystals.

  • Control the Growth Rate:

    • Maintain a Constant, Low Supersaturation: Vapor diffusion is an excellent technique for this. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[1]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystallization will occur slowly at the interface of the two solvents.[8]

  • Consider Additives:

    • In some cases, small amounts of a co-solvent or an additive can modify the crystal habit by selectively adsorbing to certain crystal faces, thereby slowing their growth and allowing other faces to develop. This is a more advanced technique and requires careful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Based on its known solubility and the properties of related pyranocoumarins, the following solvents and solvent systems are recommended as starting points for screening:

  • Single Solvents: Acetone, Ethyl Acetate, Dichloromethane.[3]

  • Mixed Solvent Systems:

    • Ethyl Acetate / Hexane

    • Dichloromethane / Hexane

    • Acetone / Water

    • Methanol / Water

A systematic approach to solvent screening is highly recommended.

Q2: How do I perform a systematic solvent screening for crystallization?

A2: A systematic solvent screening can be performed using small amounts of your compound in vials.

Protocol for Solvent Screening:

  • Solubility Testing:

    • Place a small amount (1-2 mg) of your compound in several different vials.

    • Add a small volume (e.g., 0.1 mL) of a single solvent to each vial and observe the solubility at room temperature.

    • For solvents in which the compound is insoluble at room temperature, gently heat the vial and observe if it dissolves. A good single solvent for cooling crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[4]

  • Mixed Solvent System Screening:

    • Dissolve your compound in a good solvent (e.g., acetone).

    • In separate vials, slowly add different anti-solvents (e.g., hexane, water) until turbidity persists.

    • Gently warm to redissolve and then allow to cool slowly.

The following table summarizes the properties of common crystallization solvents:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Acetone 5620.7Good starting solvent, miscible with many organic solvents and water.
Ethyl Acetate 776.0Effective for many natural products, often used with hexane.
Dichloromethane 409.1High volatility, good for dissolving many organic compounds.
Methanol 6532.7Polar protic solvent, often used with water for more polar compounds.
Hexane 691.9Non-polar anti-solvent, commonly used with more polar solvents.
Water 10080.1Highly polar anti-solvent for non-polar to moderately polar compounds.
Q3: What is the optimal storage condition for this compound?

A3: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C for up to one year.[9]

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for troubleshooting the crystallization of this compound.

Crystallization_Workflow cluster_start Initial State cluster_crystallization Crystallization Attempt cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions cluster_final Desired Result Start Purified Compound (Amorphous or Oily) Solvent_Screening Solvent System Selection (e.g., Ethyl Acetate/Hexane) Start->Solvent_Screening Dissolution Dissolve at Elevated Temperature Solvent_Screening->Dissolution Cooling Slow Cooling / Evaporation Dissolution->Cooling Outcome Observe Outcome Cooling->Outcome Oiling_Out Problem: Oiling Out Outcome->Oiling_Out Oil Forms No_Crystals Problem: No Crystals Outcome->No_Crystals Clear Solution Remains Poor_Quality Problem: Poor Crystal Quality Outcome->Poor_Quality Microcrystals Form Success High-Quality Crystals Outcome->Success Crystals Formed Sol_Oiling Slower Cooling Change Solvent Ratio Add Seed Crystal Oiling_Out->Sol_Oiling Sol_No_Crystals Increase Concentration Induce Nucleation (Scratch/Seed) No_Crystals->Sol_No_Crystals Sol_Poor_Quality Vapor Diffusion Temperature Cycling Use Lower Supersaturation Poor_Quality->Sol_Poor_Quality Sol_Oiling->Cooling Sol_No_Crystals->Cooling Sol_Poor_Quality->Cooling

Caption: A workflow diagram for troubleshooting the crystallization process.

References

Technical Support Center: Overcoming Resistance to 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Disclaimer: 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a specific natural product with limited currently available data in peer-reviewed literature.[1] This guide is formulated based on established principles of cancer drug resistance and published research on structurally related compounds, such as oroselol. The proposed mechanisms and troubleshooting strategies are intended to provide a robust framework for investigation.

Introduction

Welcome to the technical support center for researchers utilizing this compound in cancer research. This guide is designed to assist you in troubleshooting and overcoming acquired resistance in cancer cell lines. Acquired resistance, where a previously sensitive cell line no longer responds to a drug, is a common challenge in drug development.[2][3] This phenomenon can arise from various molecular changes within the cancer cells that allow them to evade the compound's effects.[4] This resource provides a structured approach to identifying the underlying mechanisms of resistance and outlines experimental strategies to potentially restore sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific studies on this compound are limited, research on the related furanocoumarin, oroselol, has shown that it can induce autophagy and inhibit the PI3K/AKT signaling pathway in oral cancer cells.[5][6] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its inhibition is a common mechanism for anticancer compounds. Therefore, it is plausible that this compound may exert its effects through a similar mechanism.

Q2: What are the most common mechanisms of acquired drug resistance in cancer cells?

Cancer cells can develop resistance through several mechanisms, broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as pumps to remove drugs from the cell, reducing their intracellular concentration.[4][7][8] Key transporters include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[7][9]

  • Evasion of Apoptosis: Cancer cells can alter the balance of pro-apoptotic and anti-apoptotic proteins, particularly within the Bcl-2 family, to resist programmed cell death.[10][11][12] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common resistance mechanism.[13]

  • Drug Target Alteration: Mutations in the gene that codes for the drug's molecular target can prevent the drug from binding effectively.[14][15][16]

  • Activation of Compensatory Signaling Pathways: Cells may activate alternative survival pathways to bypass the effects of the drug. For instance, if a drug inhibits one pathway, the cell might upregulate a parallel pathway to maintain proliferation and survival.[14]

Q3: My cells have become resistant to this compound. What is the first step in troubleshooting?

The first step is to confirm the resistance. This can be done by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms acquired resistance. It is also crucial to ensure the purity and stability of your compound stock.

Troubleshooting Guides

If you have confirmed resistance in your cell line, the following troubleshooting guides provide a systematic approach to investigate the underlying mechanism.

Guide 1: Investigating Drug Efflux via ABC Transporters

Overexpression of ABC transporters is a frequent cause of multidrug resistance (MDR).[7][17] These proteins use ATP to pump a wide range of substrates, including many natural product-based drugs, out of the cell.[18][19]

Experimental Workflow: Assessing ABC Transporter Involvement

cluster_0 Phase 1: Co-treatment with ABC Transporter Inhibitors cluster_1 Phase 2: Quantifying Transporter Expression A Resistant Cells B Treat with this compound + ABC Transporter Inhibitor (e.g., Verapamil for P-gp, MK-571 for MRP1) A->B C Perform Cell Viability Assay (e.g., MTT) B->C D Compare IC50 with and without inhibitor C->D E Is IC50 significantly reduced? D->E F Conclusion: ABC transporter overexpression is likely involved. E->F Yes G Proceed to Guide 2 or 3. E->G No H Resistant and Parental Cells I Isolate RNA and Protein H->I J qPCR for ABCB1, ABCC1, ABCG2 mRNA levels I->J K Western Blot for P-gp, MRP1, BCRP protein levels I->K L Compare expression levels J->L K->L M Are transporter levels elevated in resistant cells? L->M N Confirmation of specific transporter involvement. M->N

Caption: Workflow for investigating ABC transporter-mediated resistance.

Step-by-Step Protocol: Co-treatment with Verapamil
  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at their optimal density.

  • Drug Preparation: Prepare a serial dilution of this compound. Prepare a second set of serial dilutions containing a fixed, non-toxic concentration of Verapamil (a P-gp inhibitor, typically 1-10 µM).

  • Treatment: Treat the cells with the drug dilutions, with and without Verapamil. Include appropriate controls (untreated cells, cells with Verapamil alone).

  • Incubation: Incubate for 48-72 hours.

  • Viability Assay: Perform an MTT or similar cell viability assay.

  • Data Analysis: Calculate the IC50 values. A significant decrease in the IC50 in the presence of Verapamil suggests P-gp-mediated resistance.

Expected Outcome Interpretation
IC50 (Resistant + Verapamil) ≈ IC50 (Parental)P-gp is a primary resistance mechanism.
Partial reduction in IC50P-gp is partially involved, or other mechanisms co-exist.
No change in IC50P-gp is likely not involved.
Guide 2: Assessing Evasion of Apoptosis

Resistance can arise from an imbalance in the Bcl-2 family of proteins, which regulate the mitochondrial (intrinsic) pathway of apoptosis.[10][11] Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to apoptosis-inducing drugs.[12][13]

Signaling Pathway: The Bcl-2 Family and Apoptosis

cluster_0 Apoptosis Regulation Drug This compound BH3 BH3-only proteins (e.g., Bim, Puma) Drug->BH3 AntiApop Anti-apoptotic (Bcl-2, Bcl-xL) BH3->AntiApop ProApop Pro-apoptotic (Bax, Bak) BH3->ProApop AntiApop->ProApop Mito Mitochondrial Outer Membrane Permeabilization ProApop->Mito CytoC Cytochrome c release Mito->CytoC Casp Caspase Activation CytoC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified Bcl-2 family apoptosis pathway.

Experimental Workflow: Investigating Apoptosis Evasion
  • Western Blot Analysis: Compare the protein expression levels of key Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) in parental versus resistant cells. An increased ratio of anti- to pro-apoptotic proteins in resistant cells is indicative of apoptosis evasion.

  • BH3 Mimetic Co-treatment: Treat resistant cells with this compound in combination with a BH3 mimetic (e.g., ABT-263/Navitoclax, which inhibits Bcl-2 and Bcl-xL). A synergistic effect, leading to increased cell death, suggests that the Bcl-2 pathway is a key resistance mechanism.

  • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptosis in parental and resistant cells after treatment. Resistant cells will show a significantly lower percentage of apoptotic cells.

Guide 3: Investigating Alterations in the PI3K/AKT Signaling Pathway

Based on data from the related compound oroselol, inhibition of the PI3K/AKT pathway is a plausible mechanism of action.[5][6] Resistance could therefore arise from mutations that reactivate this pathway downstream of the drug's target, or through the activation of parallel survival pathways.

Signaling Pathway: PI3K/AKT and Potential Resistance

cluster_0 PI3K/AKT Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Survival Cell Survival & Proliferation Downstream->Survival Drug This compound Drug->PI3K Hypothesized Target

Caption: The PI3K/AKT signaling pathway, a potential target.

Experimental Workflow: Assessing PI3K/AKT Pathway Status
  • Phospho-Protein Analysis: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., phospho-AKT, phospho-mTOR) in parental and resistant cells, both at baseline and after drug treatment. A sustained high level of phosphorylation in resistant cells after treatment suggests pathway reactivation.

  • Sequencing: Sequence key genes in the pathway, such as PIK3CA and AKT1, in both cell lines to check for acquired mutations that could lead to constitutive activation.[14][15]

  • Combination Therapy with Pathway Inhibitors: Test the efficacy of this compound in combination with other PI3K/AKT/mTOR pathway inhibitors. Synergistic effects can help pinpoint the node of resistance.

Combination Drug Potential Implication if Synergistic
PI3K inhibitor (e.g., Idelalisib)Resistance may be upstream of or parallel to PI3K.
AKT inhibitor (e.g., Ipatasertib)Resistance mechanism lies upstream of AKT.
mTOR inhibitor (e.g., Everolimus)Resistance lies upstream of mTOR.

Summary and Concluding Remarks

Overcoming drug resistance is a multifaceted challenge that requires a systematic and logical approach to troubleshooting. By sequentially investigating the most common mechanisms—drug efflux, apoptosis evasion, and signaling pathway alterations—researchers can identify the specific adaptations in their cancer cell models. The workflows and protocols outlined in this guide provide a foundation for these investigations. Understanding the "why" behind the resistance is the critical first step in developing strategies, such as combination therapies, to restore the efficacy of promising anticancer compounds like this compound.

References

Technical Support Center: A Guide to Minimizing Degradation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this valuable natural product during storage and handling. As a complex dihydrofurocoumarin, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary recommended storage conditions for this compound?

A2: Based on supplier recommendations and the general stability of coumarin derivatives, this compound should be stored under the following conditions:

FormStorage TemperatureAdditional Recommendations
Solid (Powder) -20°CDesiccate, protect from light.
In Solvent -80°CUse anhydrous, aprotic solvents; aliquot to avoid freeze-thaw cycles.

Q3: What are the likely causes of degradation for this molecule?

A3: The structure of this compound contains several functional groups susceptible to degradation: a lactone ring, a senecioyl ester, and a tertiary allylic-like alcohol within a dihydrofuran ring. Therefore, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ester linkage and potentially the coumarin lactone ring.

  • Oxidation: Particularly at the tertiary alcohol and the dihydrofuran ring.

  • Photodegradation: Furocoumarins are known to be photosensitive.[3][4]

Q4: I suspect my sample has degraded. How can I confirm this?

A4: The most effective way to assess the purity and detect degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC-MS).[5][6] A shift in the retention time of the main peak, the appearance of new peaks, or a decrease in the main peak area can all indicate degradation.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter and provides actionable solutions.

Scenario 1: Loss of Potency in Biological Assays
  • Symptom: A previously active batch of the compound now shows significantly reduced or no activity in your assay.

  • Potential Cause: Degradation of the parent compound into inactive or less active products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and under desiccated conditions.

    • Perform Purity Analysis: Analyze the sample using a validated HPLC or LC-MS method to check for the presence of degradation products. Compare the chromatogram to that of a fresh, high-purity standard if available.

    • Review Sample Handling: Assess your experimental workflow. Has the compound been exposed to harsh pH conditions, high temperatures, or prolonged light exposure during sample preparation?

Scenario 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Common degradation products could include the hydrolyzed ester (loss of the senecioyl group) or oxidized derivatives.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study on a small amount of the pure compound. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, light, heat) to generate the degradants in a controlled manner.[2][7][8][9][10][11][12]

    • Optimize Storage and Handling: Based on the identified degradation pathway, refine your storage and handling procedures to minimize exposure to the causative stress factor.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A This compound B Hydrolyzed Product (Loss of Senecioyl Group) A->B Ester Hydrolysis (Acid/Base Catalyzed) C Lactone Ring Opening A->C Lactone Hydrolysis (Strong Base) D This compound E Oxidized Product (e.g., Ketone formation) D->E Oxidation of Tertiary Alcohol F This compound G Photodegradation Products F->G UV/Visible Light

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop an HPLC method capable of separating the parent compound from its potential degradation products.

Objective: To establish a chromatographic method that can resolve this compound from its potential degradation products generated under stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with a UV detector or a mass spectrometer

Methodology:

  • Initial Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector; coumarins typically absorb around 254 nm and 320 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL.

    • Dilute with the initial mobile phase to a working concentration of about 50 µg/mL.

  • Forced Degradation Sample Generation (for method validation):

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Analysis and Method Optimization:

    • Inject the stressed samples and the unstressed control.

    • Evaluate the chromatograms for the resolution between the parent peak and any new peaks.

    • If co-elution occurs, adjust the gradient slope, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).

G cluster_workflow HPLC Method Development Workflow A Prepare Stock and Working Solutions B Generate Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) A->B C Analyze Stressed and Control Samples by Initial HPLC Method A->C B->C D Evaluate Chromatograms for Peak Resolution and Purity C->D E Optimize Method (Gradient, Mobile Phase, Column) D->E If co-elution occurs F Validate Stability-Indicating Method D->F If resolution is adequate E->D

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Routine Quality Control Check

Objective: To perform a quick check on the integrity of a stored sample.

Methodology:

  • Prepare a sample of your stored compound at a known concentration (e.g., 50 µg/mL).

  • Analyze the sample using the validated stability-indicating HPLC method.

  • Compare the chromatogram to a reference chromatogram of a fresh, pure sample.

  • Look for:

    • A decrease in the area of the main peak.

    • The appearance of new peaks.

    • A shift in the retention time of the main peak.

  • Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks. A significant decrease in purity from the initial value indicates degradation.

Best Practices for Storage and Handling

To minimize degradation and ensure the longevity of your this compound samples, adhere to the following best practices:

  • Procurement: Obtain the compound from a reputable supplier who provides a certificate of analysis with purity data.

  • Receiving and Initial Storage: Upon receipt, immediately store the compound at the recommended temperature (-20°C for solids, -80°C for solutions).

  • Weighing and Aliquoting: When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation. If possible, weigh out enough material for single-use aliquots to avoid repeated opening of the main stock vial.

  • Solvent Choice: For stock solutions, use high-purity, anhydrous aprotic solvents such as acetonitrile, acetone, or DMSO. Be aware that some solvents can participate in degradation over long-term storage.

  • Protection from Light: Always store samples in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For highly sensitive samples or long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.

By following these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your research with this compound.

References

Technical Support Center: Refining Purification Protocols for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising natural dihydrofurocoumarin. Sourced from plants like Carlina acaulis, this compound presents unique purification challenges, primarily due to its structural complexity and the presence of closely related isomers.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to empower you to diagnose issues, optimize your workflow, and achieve high-purity isolates with confidence.

Core Purification Strategy: A Validated Workflow

Before diving into troubleshooting, it's essential to establish a robust baseline protocol. The purification of a natural product like this compound is a multi-step process designed to systematically remove impurities, from crude plant material to a final, highly purified active compound. Each stage leverages different physicochemical properties to achieve separation.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Purity Validation & Isomer Resolution A Plant Material (e.g., Carlina acaulis) B Ultrasound-Assisted Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane/Ethyl Acetate) C->D E Semi-Purified Fraction D->E F Silica Gel Column Chromatography (Gradient Elution) E->F G Target-Rich Fractions F->G H Preparative RP-HPLC (C18 Column) G->H I Isolated Compound H->I J Analytical HPLC & LC-MS I->J L Isomeric Mixture Detected? J->L K NMR Spectroscopy K->L M Chiral HPLC Separation L->M Yes N Pure Isomer (>98%) L->N No M->N

Caption: General workflow for the purification of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common and complex issues encountered during the purification process.

Question 1: My final product appears as a single, sharp peak on my standard C18 RP-HPLC, but NMR analysis suggests the presence of stereoisomers. How do I separate them?

Expert Answer: This is a classic challenge in natural product chemistry and the most critical hurdle for this specific compound.[3] Standard achiral stationary phases, like C18, separate compounds based on hydrophobicity. Stereoisomers, particularly enantiomers and some diastereomers, often have nearly identical hydrophobic properties and will therefore co-elute.[4]

Causality: The 8(S),9(R) stereoisomer of this compound has been identified, implying other diastereomers or enantiomers may exist in the natural extract.[5] These isomers have the same molecular formula and connectivity but differ in the 3D arrangement of atoms.[6] To resolve them, you need a separation technique that can recognize these subtle spatial differences.

Solution Pathway:

  • Confirm the Need for Chiral Separation: Your NMR data is the key indicator. If you observe peak splitting or duplication in the chiral regions of the molecule that cannot be explained by simple coupling, you are likely dealing with a mixture of diastereomers.

  • Implement Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and effective method.[4] It involves using a stationary phase that is itself chiral.

    • Mechanism: The chiral stationary phase (CSP) forms transient, diastereomeric complexes with each isomer in your sample. Because these complexes have different binding energies, one isomer is retained longer than the other, resulting in separation.[3]

Recommended Chiral Stationary Phases (CSPs) for Coumarin-like Structures:

CSP TypeSeparation PrincipleSuitability & Comments
Polysaccharide-Based (Coated/Immobilized) Utilizes chiral grooves and cavities of cellulose or amylose derivatives.First Choice. Highly versatile and successful for a broad range of compounds, including those with aromatic rings and ester groups. Immobilized versions offer greater solvent compatibility.
Pirkle (Brush) Type Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Effective for compounds with π-acidic or π-basic aromatic systems. The coumarin core makes this a viable option.[3]
Cyclodextrin-Based Forms inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.Widely used due to their unique structure and cost-effectiveness.[3] Shape and size of the analyte are critical for successful separation.

Actionable Protocol:

  • Step 1: Analytical Screening: Screen your isomeric mixture on several analytical-scale (e.g., 4.6 mm ID) chiral columns of the types listed above. Use a simple mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.

  • Step 2: Method Optimization: Once you identify a column that shows baseline or near-baseline separation, optimize the mobile phase composition and flow rate to maximize resolution.

  • Step 3: Scale-Up to Preparative: After finalizing the analytical method, scale up to a preparative chiral column with the same stationary phase to isolate sufficient quantities of each pure isomer.

Question 2: My overall yield is consistently low after the multi-step purification. What are the most likely causes and how can I improve recovery?

Expert Answer: Low yield is a common frustration that can often be traced to cumulative losses at each stage. A systematic audit of your process is necessary.

Troubleshooting Low Yield by Purification Stage:

StagePotential Cause of LossMitigation Strategy
Extraction Incomplete Extraction: The solvent may not be efficiently penetrating the plant matrix.Ensure plant material is finely ground. Increase extraction time or perform multiple extraction cycles. Ultrasound-assisted extraction (UAE) is highly recommended to improve efficiency.[7][8]
Compound Degradation: Some coumarins can be sensitive to heat or light.Perform extraction at room temperature or below. Protect the extract from direct light. Consider adding an antioxidant like BHT if degradation is suspected.
Liquid-Liquid Extraction (LLE) Emulsion Formation: Crude extracts are rich in lipids and amphiphilic molecules that can form stable emulsions, trapping your compound.[9]Do not shake vigorously; gently invert the separatory funnel. If an emulsion forms, try adding a saturated brine solution (salting out) or centrifuging the mixture to break the emulsion.[9] For persistent issues, consider switching to Supported Liquid Extraction (SLE).
Silica Column Chromatography Irreversible Adsorption: The hydroxyl group on your compound can bind strongly to the acidic silanol groups on the silica surface, preventing elution.Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine in your mobile phase (e.g., 0.1%). Alternatively, use a less acidic stationary phase like alumina.[10]
Solvent Evaporation Loss of Volatile Compound: While this specific compound is not highly volatile, overheating during solvent removal can cause degradation or loss.Use a rotary evaporator with a controlled water bath temperature (typically ≤ 40°C). For the final traces of solvent, use a high-vacuum pump at room temperature.
Preparative HPLC Mass Overload: Injecting too much sample can lead to broad, poorly resolved peaks, making clean fraction collection difficult.[11]Perform a loading study to determine the maximum sample amount your column can handle while maintaining resolution. It is often better to perform multiple smaller injections than one overloaded run.
Question 3: In my preparative RP-HPLC step, I'm observing severe peak fronting or tailing. This is compromising the purity of my collected fractions. What is the cause?

Expert Answer: Poor peak shape in preparative chromatography is typically linked to three main factors: column overload, solvent effects, or secondary chemical interactions.

G cluster_0 Possible Causes & Solutions Troubleshooting HPLC Peak Shape Problem Symptom Observed Fronting Peak Fronting Cause: Mass Overload Solution: Reduce injection mass. Perform a loading study. Use a larger diameter column. Troubleshooting:f1->Fronting:f0 Fronting Tailing Peak Tailing Cause: Secondary Interactions (e.g., with silica) or Mass Overload Solution: Add a mobile phase modifier (e.g., 0.1% TFA or formic acid). Reduce injection mass. Troubleshooting:f1->Tailing:f0 Tailing Splitting Peak Splitting/Shoulders Cause: Sample solvent stronger than mobile phase OR Column void/blockage. Solution: Dissolve sample in mobile phase or a weaker solvent. Flush or replace the column. Troubleshooting:f1->Splitting:f0 Splitting

Caption: Logic flow for diagnosing HPLC peak shape issues.

Detailed Breakdown:

  • Peak Fronting: This "shark-fin" shape is a classic sign of mass overload .[11] You are injecting more compound than the stationary phase can handle in a linear fashion. The excess molecules travel through the column faster, eluting earlier and "fronting" the main peak.

    • Solution: Reduce the amount of sample you inject. If you need to process a large amount of material, you must scale up to a column with a larger internal diameter.

  • Peak Tailing: This is often caused by secondary interactions . The hydroxyl group on your molecule can interact strongly with any residual, un-capped silanol groups on the C18 stationary phase. These strong interactions delay a small portion of the molecules, causing them to elute slowly and create a "tail."

    • Solution: Add a competing agent to the mobile phase. A small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, will protonate the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[12]

  • Peak Splitting or Shoulders: This can be alarming and often points to a problem with how the sample is introduced to the column.

    • Cause A: Sample Solvent Mismatch. If you dissolve your sample in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase (e.g., dissolving in pure DMSO or Acetone when the mobile phase is 50% Methanol/Water), the sample will not bind cleanly to the head of the column.[11] This causes it to spread out in a distorted band, leading to a split or shouldered peak.

    • Solution A: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the smallest possible amount of a stronger solvent.

    • Cause B: Column Failure. A split peak can also indicate a physical problem, such as a partially blocked inlet frit or a void that has formed at the top of the column bed.

    • Solution B: Try back-flushing the column with a strong solvent. If this fails, the column may need to be replaced.[11]

Reference Protocol: Preparative RP-HPLC Purification

This protocol provides a robust starting point for the final purification step.

ParameterRecommended SettingRationale & Expert Insight
Column C18, 10 µm particle size, ≥ 20 mm IDPreparative columns use larger particles to reduce backpressure and have a wider diameter to accommodate higher mass loads.[13]
Mobile Phase A Deionized Water + 0.1% Formic AcidThe acid is crucial for preventing peak tailing by suppressing silanol interactions.[12]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Gradient 40% B to 90% B over 30 minutesA broad gradient is a good starting point to elute the compound while separating it from more polar and less polar impurities. This should be optimized based on analytical runs.
Flow Rate ~18-20 mL/min (for a 20-22 mm ID column)Flow rate must be scaled appropriately for the column diameter to maintain optimal linear velocity from the analytical method.
Detection UV-Vis at ~280 nm and ~350 nmCoumarins typically show strong absorbance around these wavelengths.[7] Monitoring multiple wavelengths can help identify co-eluting impurities.
Sample Prep Dissolve in a minimal amount of DMSO or Methanol, then dilute with Mobile Phase A.This ensures the sample solvent is weak enough not to cause peak distortion upon injection.[11]
Injection Volume 1-5 mL (Dependent on concentration and loading study)Start with a small injection to confirm retention time before committing a large amount of material.

References

Technical Support Center: Navigating Bioavailability Challenges of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. As a complex natural product belonging to the dihydrofurocoumarin class, this compound presents both exciting pharmacological possibilities and potential challenges in achieving optimal systemic exposure.[1] This resource provides a structured approach to identifying and addressing potential poor bioavailability, a common hurdle for compounds with low aqueous solubility.

Our guidance is rooted in established principles of pharmaceutical science and offers practical, field-proven insights to navigate the experimental journey from initial characterization to preclinical formulation development.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the physicochemical properties and initial assessment of this compound.

Question 1: What are the known solubility characteristics of this compound?

This compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] However, its aqueous solubility is not well-documented and is anticipated to be low, a common characteristic of many natural coumarin derivatives.[1] Low aqueous solubility is a primary factor that can lead to poor dissolution in the gastrointestinal tract and, consequently, limited oral bioavailability.[3]

Question 2: How can I perform an initial assessment of the compound's potential for poor bioavailability?

A preliminary in-silico and in-vitro assessment is a prudent first step.

  • In-Silico Prediction: Utilize computational models to predict key physicochemical properties like LogP (lipophilicity), aqueous solubility, and permeability based on its chemical structure (C19H20O6, Molecular Weight: 344.36).[2][4] While predictive, these tools can offer early warnings of potential bioavailability issues.

  • Kinetic Solubility Assay: Experimentally determine the kinetic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)). This provides a more accurate picture of its behavior in the physiological environment of the gut.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in-vitro model can provide an early indication of the compound's passive permeability across a lipid membrane, a critical factor for absorption.[5]

Question 3: What are the primary formulation strategies to consider if poor bioavailability is suspected?

Should initial assessments or early in-vivo studies indicate low systemic exposure, several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs.[3][6][7] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[7][8][9]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve both solubility and dissolution.[3][8]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.[3][6][7][9]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[3][9]

Part 2: Troubleshooting Experimental Protocols

This section provides a structured approach to diagnosing and resolving common experimental challenges encountered when working with compounds exhibiting poor bioavailability.

Issue 1: Inconsistent or Low Drug Exposure in Preclinical In-Vivo Studies

You've administered this compound to an animal model and observe highly variable or unexpectedly low plasma concentrations.

A Inconsistent/Low In-Vivo Exposure Observed B Verify Analytical Method A->B Is the assay accurate & precise? B->A No, re-validate C Assess Formulation Stability & Homogeneity B->C Yes D Evaluate Solubility in Dosing Vehicle C->D Yes D->C No, optimize vehicle E Investigate In-Vitro Dissolution D->E Is the compound fully dissolved? F Consider Pre-systemic Metabolism E->F Is dissolution rate-limiting? G Refine Formulation Strategy E->G Yes, improve dissolution F->G Is first-pass effect suspected? cluster_0 Screening Phase cluster_1 Development & Optimization cluster_2 In-Vivo Evaluation A Characterize Physicochemical Properties B Solubility Screening in Excipients A->B C Select Promising Formulation Approaches B->C D Formulation Prototyping (e.g., SEDDS, ASD) C->D E In-Vitro Characterization (Dissolution, Stability) D->E F Lead Formulation Selection E->F G Preclinical Pharmacokinetic Study F->G H Data Analysis & Comparison to Control G->H

References

Technical Support Center: Synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists actively working on the synthesis of angular pyranocoumarins. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this complex scaffold, providing not only solutions but also the underlying chemical principles to empower your research.

The synthesis of these target molecules, which belong to the dihydrofurocoumarin class of natural products, involves critical steps such as coumarin core formation, pyran ring annulation, and a sterically hindered esterification.[1] Each stage presents unique challenges that can impact yield, purity, and stereochemical outcome. This guide is structured to help you navigate these complexities effectively.

General Synthetic Workflow

The synthesis of this compound derivatives typically proceeds through two key stages: construction of the hydroxylated 8,9-dihydrooroselol core and the subsequent acylation of the tertiary alcohol. Understanding this workflow is crucial for pinpointing where issues may arise.

G cluster_0 Part 1: Dihydrooroselol Core Synthesis cluster_1 Part 2: Acylation A Phenolic Precursor (e.g., Phloroglucinol derivative) B Pechmann Condensation (β-Ketoester, Acid Catalyst) A->B [H+], Δ C Intermediate Coumarin B->C Formation of 4-substituted coumarin D Pyran Ring Formation (e.g., Prenylation followed by Cyclization) C->D Lewis Acid or Base catalysis E 8,9-Dihydrooroselol Core (with 9-OH group) D->E Key angular annulation F 8,9-Dihydrooroselol Core G Acylation Reaction (Senecioyl Chloride/Anhydride) F->G Base (e.g., DMAP, Pyridine) Anhydrous Conditions H Crude Final Product G->H Work-up I Purification (Chromatography/Recrystallization) H->I Silica Gel or Reversed-Phase J Final Product I->J Characterization

Caption: General synthetic workflow for this compound derivatives.

Troubleshooting Guide

This section addresses specific problems that may occur during your synthesis. Each entry details the problem, its probable causes, and actionable solutions based on established chemical principles.

Problem 1: Low Yield During Pechmann Condensation for the Coumarin Core

Question: My Pechmann condensation of a substituted phenol with a β-ketoester is giving very low yields of the desired coumarin intermediate. What factors could be responsible and how can I improve the outcome?

Answer: The Pechmann condensation is a robust method for coumarin synthesis but is highly sensitive to reaction conditions and substrate reactivity.[2][3][4] Low yields typically stem from three main areas: catalyst choice, reaction conditions, or substrate deactivation.

Probable Causes & Solutions:

  • Inappropriate Acid Catalyst: The traditional use of concentrated sulfuric acid can lead to sulfonation and charring of activated phenols, drastically reducing yields.

    • Solution: Switch to a milder, reusable solid acid catalyst or a different condensing agent. Lewis acids like AlCl₃ or solid acids such as Amberlyst-15, Montmorillonite K10, or sulfated zirconia have been shown to improve yields and simplify work-up.[2] For sensitive substrates, trifluoroacetic acid (TFA) can also be an effective catalyst and solvent.[5]

  • Harsh Reaction Temperature: High temperatures required for less reactive phenols can cause decomposition of starting materials and products.

    • Solution: If using a strong acid like H₂SO₄, maintain the lowest possible temperature that still promotes the reaction (often monitored by TLC). Consider solvent-free conditions at a moderate temperature (e.g., 80-100 °C) with a solid acid catalyst, which can often provide cleaner reactions.

  • Substrate Deactivation: Phenols with strongly electron-withdrawing groups are less nucleophilic and react poorly in the electrophilic aromatic substitution step of the Pechmann mechanism.[3][5]

    • Solution: If your phenol is deactivated, the Pechmann reaction may not be the optimal route. Alternative syntheses, such as the Perkin or Knoevenagel condensations, might be more suitable for constructing the coumarin ring system from different precursors.

Experimental Protocol: Optimized Pechmann Condensation with a Solid Acid Catalyst

  • In a round-bottom flask, combine the phenol (1.0 eq), β-ketoester (1.1 eq), and the solid acid catalyst (e.g., Amberlyst-15, 20% w/w of the phenol).

  • Heat the mixture under solvent-free conditions with vigorous stirring at 80-120 °C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and add a solvent like ethyl acetate or dichloromethane to dissolve the product.

  • Filter the mixture to recover the solid acid catalyst (which can be washed, dried, and reused).

  • Wash the organic filtrate with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: The Acylation of the 9-Hydroxy Group is Inefficient or Fails Completely

Question: I am struggling to acylate the tertiary 9-hydroxy group on my 8,9-dihydrooroselol core with senecioyl chloride. The reaction is either extremely slow or yields are negligible. Why is this happening?

Answer: This is one of the most significant challenges in this synthesis. The 9-hydroxy group is a sterically hindered tertiary alcohol, which is inherently less reactive towards esterification than primary or secondary alcohols due to steric hindrance around the hydroxyl group and the electrophilic carbonyl carbon of the acylating agent.[6] Standard acylation conditions are often insufficient.

Probable Causes & Solutions:

  • Steric Hindrance: The bulky nature of both the tertiary alcohol and potentially the acylating agent prevents the necessary orbital overlap for nucleophilic attack.[6]

    • Solution 1 (Activation of Acylating Agent): Standard acyl chlorides may not be electrophilic enough. Convert the senecioic acid to a more reactive species. Using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) can form a highly reactive benzotriazole ester intermediate, which is effective for acylating hindered alcohols.[7][8]

    • Solution 2 (Catalyst Choice): 4-(Dimethylamino)pyridine (DMAP) is a superior catalyst to pyridine or triethylamine for acylating hindered alcohols. It functions as a hypernucleophilic acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.[9]

    • Solution 3 (Dual Activation): A combination of a Lewis acid (like MgBr₂) and a tertiary amine (like Et₃N) can "dually activate" an acid anhydride, making it significantly more reactive towards hindered alcohols.[9] This method avoids the formation of HCl, which can cause side reactions.[10]

  • Presence of Moisture: Trace amounts of water will readily consume the highly reactive acylating agent, leading to failed reactions.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Base: The base used must be strong enough to neutralize the HCl byproduct (if using an acyl chloride) but should not promote side reactions.

    • Solution: Use a non-nucleophilic hindered base like 2,6-lutidine or a proton sponge in combination with a catalytic amount of DMAP. This prevents the base from competing with the alcohol as a nucleophile.

G start Low Acylation Yield? cause1 Steric Hindrance? start->cause1 cause2 Wet Reagents/Solvent? start->cause2 cause3 Ineffective Catalyst? start->cause3 sol1a Use more reactive acylating agent (e.g., anhydride + MgBr2) cause1->sol1a sol1b Use coupling agents (EDC/HOBt) cause1->sol1b sol2 Use anhydrous solvents & inert atmosphere cause2->sol2 sol3 Use DMAP as hypernucleophilic catalyst cause3->sol3

Caption: Troubleshooting workflow for low acylation yield of the 9-OH group.

Problem 3: Difficulty in Purifying the Final Product

Question: After the acylation step, my crude product is a complex mixture. Column chromatography on silica gel is giving poor separation and I'm experiencing product degradation. What are better purification strategies?

Answer: Coumarin derivatives can be challenging to purify due to their polarity, potential for fluorescence (making visualization difficult), and sensitivity to acidic conditions (like silica gel).[11][12][13]

Probable Causes & Solutions:

  • Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause hydrolysis of the ester or other acid-catalyzed rearrangements of the pyranocoumarin core.

    • Solution 1: Use neutralized silica gel (by washing with a triethylamine/hexane solution) or switch to a less acidic stationary phase like alumina (neutral or basic).[12]

    • Solution 2: Employ flash chromatography, which minimizes the contact time between the compound and the stationary phase.[12]

  • Poor Separation: Byproducts from the acylation (e.g., unreacted starting material, anhydride dimers, DMAP) may have similar polarities to the desired product.

    • Solution 1 (Aqueous Wash): Before chromatography, perform a thorough aqueous work-up. A dilute acid wash (e.g., 1M HCl) will remove basic impurities like DMAP and pyridine. A bicarbonate wash will remove unreacted senecioic acid.

    • Solution 2 (Alternative Chromatography): If silica gel fails, consider reversed-phase chromatography (C18 silica) with a methanol/water or acetonitrile/water gradient. This separates compounds based on hydrophobicity and can be very effective for coumarin derivatives.[14]

    • Solution 3 (Recrystallization): This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[13] Test small batches with various solvents (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane) to find conditions where the product is soluble when hot but sparingly soluble when cold.

Purification Technique Stationary Phase Typical Mobile Phase Best For Separating Potential Issues
Normal Phase Column Silica Gel (60 Å, 230-400 mesh)Hexane/Ethyl Acetate gradient[13]Compounds of differing polarityAcid-catalyzed degradation
Neutralized Column Alumina (Neutral, Brockmann I)Dichloromethane/MethanolAcid-sensitive compoundsCan be less resolving than silica
Reversed-Phase HPLC C18-functionalized SilicaAcetonitrile/Water or Methanol/Water[11][14]Close polarity isomers, hydrophobic impuritiesRequires specialized equipment
Recrystallization N/AEthanol, Toluene, or mixed solvents[13]Final polishing to high purityFinding a suitable solvent can be difficult

Frequently Asked Questions (FAQs)

Q1: Why is the choice of a β-ketoester so important in the initial Pechmann condensation?

The structure of the β-ketoester directly determines the substitution pattern on the pyrone ring of the coumarin. For example, using ethyl acetoacetate results in a 4-methylcoumarin, while using ethyl benzoylacetate yields a 4-phenylcoumarin.[3] It is critical to select the ester that will lead to the desired substitution pattern in your final derivative. Furthermore, the ester must be capable of enolization to participate in the reaction.

Q2: Can I use senecioic anhydride instead of senecioyl chloride for the acylation? What are the pros and cons?

Yes, using senecioic anhydride is a viable and often preferable alternative.

  • Pros: The reaction byproduct is senecioic acid, which is less corrosive and reactive than HCl. This can prevent acid-mediated side reactions. Anhydrides are also generally less sensitive to trace moisture than acyl chlorides.[15] The dual activation method with MgBr₂/Et₃N is specifically designed for anhydrides.[9]

  • Cons: Anhydrides are generally less reactive electrophiles than their corresponding acyl chlorides.[15] Therefore, they almost always require more effective catalysis (e.g., a stoichiometric or catalytic amount of DMAP) to achieve reasonable reaction rates, especially with hindered alcohols.

Q3: What are the key analytical techniques I should use to monitor the reaction and characterize the final product?

A multi-technique approach is essential for unambiguous confirmation.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the appearance of the product. Use a UV lamp (254 nm) for visualization, as coumarins are typically UV-active.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the structure. Look for characteristic shifts of the coumarin core, the newly formed ester linkage, and the protons on the dihydro-pyran ring.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of your final product.

    • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies. You should see a shift in the ester carbonyl (~1735 cm⁻¹) compared to the coumarin lactone carbonyl (~1720 cm⁻¹). The disappearance of the broad O-H stretch from the starting material is also a key indicator of reaction completion.

References

Validation & Comparative

In Vivo Bioactivity Validation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a novel natural coumarin. Due to the current absence of specific bioactivity data for this compound, we will leverage the well-documented anti-inflammatory properties of the broader coumarin class to design a robust validation strategy.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to assess its therapeutic potential, benchmarked against a known anti-inflammatory agent.

Introduction: The Rationale for Investigating a Novel Coumarin

This compound is a natural product belonging to the coumarin family, a class of benzopyrone compounds widely recognized for a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][5][6] Natural coumarins and their synthetic derivatives have shown significant potential in modulating inflammatory pathways, making them promising candidates for new drug development.[3][7]

The core rationale for this validation guide is to ascertain whether this compound (referred to hereafter as "Test Compound") possesses meaningful anti-inflammatory activity in vivo. The guide will compare its potential efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, providing a clear benchmark for its performance.

Phase 1: Preliminary In Vitro Screening

Before committing to resource-intensive animal studies, it is imperative to establish a baseline of anti-inflammatory activity in vitro. This initial phase validates the compound's biological relevance and provides essential data for dose-range finding.

Experimental Rationale

The primary goal is to determine if the Test Compound can suppress key inflammatory mediators in a cell-based model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for this purpose, as LPS triggers a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Step-by-Step Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: First, determine the non-toxic concentration range of the Test Compound using an MTT or similar cell viability assay. This is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.

  • LPS Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of the Test Compound for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (cells + media), an LPS-only group, and a positive control group (LPS + a known inhibitor like dexamethasone).

  • Nitric Oxide (NO) Quantification: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity or expression.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Data Presentation: Expected In Vitro Results
CompoundConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control -100 ± 5< 5< 5< 5
LPS Control -98 ± 4100100100
Test Compound 199 ± 385 ± 690 ± 588 ± 7
1097 ± 550 ± 460 ± 755 ± 6
5095 ± 425 ± 330 ± 528 ± 4
Indomethacin 1098 ± 345 ± 555 ± 650 ± 5

Phase 2: In Vivo Validation and Comparative Analysis

Following positive in vitro results, the next critical step is to assess the Test Compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used to evaluate anti-inflammatory drugs.[8]

Experimental Rationale

The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. This response is biphasic; the initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and cyclooxygenase (COX) enzymes.[8] An effective anti-inflammatory agent will significantly reduce the swelling.

Workflow for In Vivo Validation

G cluster_0 Pre-Experiment cluster_1 Dosing & Induction cluster_2 Data Collection & Analysis A Ethical Approval & Animal Acclimatization B Randomize Animals into Groups (n=6-8) A->B C Measure Baseline Paw Volume B->C D Administer Test Compound (i.p. or p.o.) C->D 1 hour pre-induction E Administer Indomethacin (Positive Control) C->E 1 hour pre-induction F Administer Vehicle (Negative Control) C->F 1 hour pre-induction G Induce Inflammation: Inject 0.1 mL 1% Carrageenan into Paw D->G E->G F->G H Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan G->H Time-course measurement I Calculate % Inhibition of Edema H->I K Analyze Tissue for Inflammatory Markers (e.g., MPO, Cytokines) I->K Correlate with biochemical data J Euthanize Animals & Collect Paw Tissue J->K

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Allow them to acclimatize for at least one week.

  • Grouping: Randomly divide the animals into at least four groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, intraperitoneally)

    • Group 3: Test Compound (Low Dose, e.g., 25 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, Indomethacin, or Test Compound via the chosen route (e.g., intraperitoneal or oral gavage) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the left hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Data Analysis

A clear, tabular comparison of the results is essential for evaluating the Test Compound's efficacy relative to the standard drug.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.070%
Indomethacin 100.38 ± 0.0555.3%
Test Compound 250.65 ± 0.0623.5%
Test Compound 500.45 ± 0.0447.1%

Mechanistic Insights: Connecting In Vivo Effects to Molecular Pathways

To build a stronger case for the Test Compound's mechanism of action, it is crucial to analyze the inflamed tissue for key molecular markers. This step provides authoritative grounding for the observed physiological effects.

Underlying Signaling Pathway

Inflammation induced by agents like carrageenan activates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to the upregulation of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6. Many coumarins exert their anti-inflammatory effects by inhibiting this pathway.[2]

G LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway NFkB_In Inhibition of IκBα IKK->NFkB_In NFkB_Ac NF-κB Translocation to Nucleus NFkB_In->NFkB_Ac Gene Gene Transcription NFkB_Ac->Gene Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene->Cytokines Inflammation Inflammation Cytokines->Inflammation Test_Compound Test Compound (Hypothesized Action) Test_Compound->IKK Inhibits

Caption: Hypothesized mechanism via NF-κB pathway inhibition.

Post-Experiment Tissue Analysis Protocol
  • Tissue Homogenization: At the end of the experiment, euthanize the animals and excise the inflamed paw tissue. Homogenize the tissue in a suitable buffer.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils. Measuring its activity in the tissue homogenate provides an index of neutrophil infiltration, a key feature of inflammation.

  • Cytokine Measurement: Use ELISA to measure the levels of TNF-α and IL-6 in the tissue homogenate to confirm that the physiological reduction in edema correlates with a decrease in pro-inflammatory cytokines at the site of inflammation.

Conclusion and Future Directions

This guide outlines a logical, multi-phase approach to validate the in vivo anti-inflammatory bioactivity of the novel coumarin, this compound. By starting with in vitro screening and progressing to a well-established in vivo model with a direct comparison to a standard drug, researchers can generate robust, publishable data.

Positive results from this workflow would strongly justify further investigation, including:

  • Chronic Inflammation Models: Testing the compound in models like adjuvant-induced arthritis.

  • Toxicology Studies: Performing acute and sub-chronic toxicity studies to establish a safety profile.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This structured validation pathway ensures scientific rigor and provides a clear, evidence-based assessment of the therapeutic potential of novel natural products.

References

A Comparative Efficacy Analysis of Bioactive Coumarins: Benchmarking 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of various coumarin compounds, with an initial focus on 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. Despite extensive literature searches, specific experimental data on the anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities of this compound remains largely unavailable. This document, therefore, pivots to a detailed comparative analysis of three well-characterized coumarins: ostruthin , imperatorin , and osthole . This guide will delve into their demonstrated efficacy, mechanisms of action, and the experimental protocols used to evaluate them, providing a valuable benchmark for future research on novel coumarins like this compound.

Introduction to Coumarins and the Enigmatic this compound

Coumarins are a large class of benzopyrone secondary metabolites ubiquitously found in plants, fungi, and bacteria.[1] Their diverse chemical structures are matched by a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial effects.[1] This has made them a fertile ground for drug discovery and development.

This compound is a naturally occurring dihydrofurocoumarin isolated from plants such as Carlina acaulis.[2] Dihydrofurocoumarins are a subclass of coumarins characterized by a partially saturated furan ring fused to the coumarin core. While specific bioactivity data for this compound is scarce, the dihydrofurocoumarin scaffold is known to exhibit a range of biological effects, including antibacterial and cytotoxic activities.[3][4] The structural uniqueness of this compound suggests potential for novel biological activities, warranting further investigation to elucidate its therapeutic potential.

Comparative Efficacy of Selected Coumarins

To provide a framework for evaluating novel coumarins, we present a detailed comparison of three extensively studied compounds: ostruthin, imperatorin, and osthole.

Chemical Structures

The chemical structures of the four coumarins discussed are presented below.

Coumarin_Structures cluster_target Target Compound cluster_comparators Comparator Coumarins This compound Ostruthin Imperatorin Osthole Anticancer_Mechanisms cluster_ostruthin Ostruthin cluster_imperatorin Imperatorin cluster_osthole Osthole Ostruthin_Node Ostruthin PANC1 PANC-1 Cells Ostruthin_Node->PANC1 Cytotoxicity Imperatorin_Node Imperatorin PI3K_Akt PI3K/Akt/m-TOR Pathway Imperatorin_Node->PI3K_Akt Inhibition Apoptosis_Imperatorin Apoptosis & Cell Cycle Arrest PI3K_Akt->Apoptosis_Imperatorin Induction Osthole_Node Osthole Signaling_Pathways Multiple Signaling Pathways Osthole_Node->Signaling_Pathways Modulation Apoptosis_Osthole Apoptosis & Cell Cycle Arrest Signaling_Pathways->Apoptosis_Osthole Induction Anti_inflammatory_Mechanisms cluster_coumarins Coumarins (Ostruthin, Imperatorin, Osthole) cluster_pathways Inflammatory Pathways cluster_mediators Pro-inflammatory Mediators Coumarins_Node Ostruthin, Imperatorin, Osthole NF_kB NF-κB Pathway Coumarins_Node->NF_kB Inhibition MAPK MAPK Pathway Coumarins_Node->MAPK Inhibition Cytokines IL-6, TNF-α NF_kB->Cytokines Production Enzymes iNOS, COX-2 MAPK->Enzymes Expression MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Coumarin Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

References

Evaluating the Anticancer Potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Against Benchmark Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

Abstract: The relentless pursuit of novel anticancer agents is driven by the dual challenges of intrinsic and acquired drug resistance. Natural products remain a vital source of chemical diversity for identifying new therapeutic leads. This guide provides a comprehensive framework for evaluating the anticancer potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a pyranocoumarin derived from the medicinal plant Peucedanum praeruptorum Dunn. We present a head-to-head comparison with two cornerstone anticancer drugs, Cisplatin and Paclitaxel, detailing the mechanistic rationale and a suite of validated experimental protocols for a rigorous comparative analysis. Our objective is to equip researchers with the necessary tools to assess the efficacy and mechanism of action of this and other novel candidate compounds.

Introduction to the Compounds: Setting the Stage for Comparison

The discovery of novel anticancer agents requires a systematic evaluation against existing standards of care. This comparison not only benchmarks the efficacy of a new compound but also elucidates potentially unique mechanisms of action that could be exploited to overcome existing therapeutic limitations.

The Candidate: this compound

This compound is an angular-type pyranocoumarin. This class of compounds, primarily isolated from the roots of Peucedanum praeruptorum Dunn (also known as "Bai Hua Qian Hu" in traditional medicine), has garnered significant attention for its diverse pharmacological activities. While research on this specific derivative is emerging, the broader family of pyranocoumarins has been shown to exhibit significant cytotoxic effects against various cancer cell lines. Studies on related compounds from P. praeruptorum, such as praeruptorin A and B, have demonstrated the induction of apoptosis and cell cycle arrest, suggesting a promising, though not fully characterized, mechanistic pathway for this compound class. The core scientific premise is that these natural compounds may offer novel molecular targets or a more favorable therapeutic index compared to conventional agents.

The Benchmarks: Established Anticancer Drugs

To establish a robust baseline for comparison, we have selected two widely used chemotherapeutic agents with distinct and well-characterized mechanisms of action.

  • Cisplatin: A platinum-based DNA alkylating agent, Cisplatin forms covalent adducts with the purine bases in DNA, leading to the formation of intra- and inter-strand crosslinks. This distortion of the DNA helix obstructs replication and transcription, ultimately triggering a DNA damage response that culminates in cell cycle arrest and apoptosis. Its broad efficacy has made it a frontline treatment for numerous solid tumors, including testicular, ovarian, bladder, and lung cancers.

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor. Its mechanism involves binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for forming the mitotic spindle during cell division. Paclitaxel stabilizes the microtubule structure, preventing the dynamic instability required for chromosome segregation. This leads to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Comparative Analysis of Mechanistic Pathways

The therapeutic outcome of an anticancer drug is dictated by the cellular pathways it modulates. A comparative analysis of these pathways is critical to understanding the unique potential of a novel compound.

  • Cisplatin's Pathway: Primarily initiates an "intrinsic" apoptotic cascade triggered by nuclear DNA damage, heavily involving the p53 tumor suppressor protein.

  • Paclitaxel's Pathway: Induces mitotic catastrophe by disrupting cytoskeletal dynamics, a process that is often p53-independent.

  • Hypothesized Pathway for this compound: Based on evidence from related pyranocoumarins, its pathway is likely to involve the modulation of key apoptotic regulatory proteins, such as those in the Bcl-2 family (e.g., upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

The following diagram illustrates these distinct and potentially overlapping signaling cascades.

G cluster_0 Cellular Compartments cluster_1 Nucleus cluster_2 Cytoplasm cluster_3 Mitochondrion Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 G1_S_Arrest G1/S Arrest p53->G1_S_Arrest Bcl2_Family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) p53->Bcl2_Family Apoptosis Apoptosis G1_S_Arrest->Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2_M_Arrest G2/M Arrest Microtubules->G2_M_Arrest G2_M_Arrest->Apoptosis Novel_Compound 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Novel_Compound->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP CytC Cytochrome c Release MOMP->CytC CytC->Apoptosis

Caption: Comparative signaling pathways of anticancer agents.

Experimental Framework for Head-to-Head Evaluation

To ensure a robust and unbiased comparison, a standardized experimental workflow is essential. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic assays. The inclusion of both positive controls (Cisplatin, Paclitaxel) and a negative control (vehicle, e.g., 0.1% DMSO) at every stage is critical for data validation.

G start Select Cancer Cell Lines (e.g., A549-Lung, MCF-7-Breast, HeLa-Cervical) step1 Experiment 1: Cell Viability Assay (MTT / XTT) start->step1 step2 Data Analysis: Calculate IC50 Values step1->step2 step3 Experiment 2: Apoptosis Quantification (Annexin V-FITC / PI Staining via Flow Cytometry) step2->step3 Treat cells at IC50 concentration step4 Experiment 3: Cell Cycle Analysis (PI Staining via Flow Cytometry) step2->step4 Treat cells at IC50 concentration step5 Data Analysis: Quantify Cell Populations (% Apoptotic, % in G1/S/G2M) step3->step5 step4->step5 step6 Experiment 4: Mechanistic Protein Analysis (Western Blot for Caspase-3, PARP, Bcl-2, Bax, Cyclin B1) step5->step6 Confirm phenotype with protein markers end Comprehensive Efficacy & Mechanistic Profile step6->end

Caption: Standardized workflow for comparative drug evaluation.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This initial screen quantifies the dose-dependent cytotoxic effect of each compound.

Objective: To determine the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit the growth of 50% of the cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Paclitaxel. Treat the cells with a range of concentrations (e.g., 0.1 to 200 µM) for 48 hours. Include a vehicle-only control (0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of Apoptosis (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.

Methodology:

  • Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic cell population.

Protocol 3: Cell Cycle Analysis

This experiment determines at which phase of the cell cycle the drugs exert their anti-proliferative effects.

Objective: To identify drug-induced cell cycle arrest.

Methodology:

  • Treatment: Treat cells in a 6-well plate with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and treat with RNase A. Stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation for Comparative Insights

Organizing quantitative data into clear, concise tables is paramount for objective comparison.

Table 1: Cytotoxicity (IC50 Values in µM) Across Different Cancer Cell Lines

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)
This compound[Experimental Value][Experimental Value][Experimental Value]
Cisplatin[Experimental Value][Experimental Value][Experimental Value]
Paclitaxel[Experimental Value][Experimental Value][Experimental Value]

A lower IC50 value indicates higher cytotoxic potency.

Table 2: Mechanistic Effects in HeLa Cells (Treated at IC50 for 24h)

ParameterThis compoundCisplatinPaclitaxelVehicle Control
Apoptosis (%)
Early Apoptotic[Experimental Value][Experimental Value][Experimental Value]< 5%
Late Apoptotic[Experimental Value][Experimental Value][Experimental Value]< 2%
Cell Cycle Arrest (%)
G0/G1 Phase[Experimental Value][Experimental Value][Experimental Value]~60%
S Phase[Experimental Value][Experimental Value][Experimental Value]~25%
G2/M Phase[Experimental Value][Experimental Value][Experimental Value]~15%

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize the anticancer activity of the novel pyranocoumarin this compound in comparison to the established drugs Cisplatin and Paclitaxel. By systematically evaluating cytotoxicity, apoptotic induction, and cell cycle effects, researchers can build a comprehensive profile of the compound's therapeutic potential.

The true value of this comparative framework lies in its ability to reveal unique attributes. Should this compound demonstrate high potency (low IC50) and a distinct mechanistic signature (e.g., potent apoptosis induction without significant DNA damage), it would warrant further investigation. Future studies should progress to in vivo xenograft models to assess efficacy and safety in a whole-organism context, and employ techniques like RNA-sequencing or proteomics to uncover novel molecular targets. This structured, comparative methodology is fundamental to navigating the complex path of anticancer drug discovery, ensuring that only the most promising candidates advance toward clinical consideration.

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of analogs based on the natural product 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a dihydrofurocoumarin with promising biological potential. While direct and extensive SAR studies on this specific molecule are emerging, we can construct a robust comparative framework by examining the broader class of dihydrofurocoumarins and related coumarin derivatives. This guide will serve as an essential resource for researchers, scientists, and drug development professionals, providing insights into the rational design of more potent and selective therapeutic agents.

The Parent Compound: this compound

This compound is a naturally occurring compound belonging to the dihydrofurocoumarin class of phenylpropanoids.[1] These compounds are known for their diverse pharmacological activities. The unique structural features of this compound, including the dihydrofuran ring, a hydroxyl group at C9, and an O-senecioyl ester, provide multiple avenues for structural modification to explore and optimize its biological effects, particularly in the realms of cytotoxic and anti-inflammatory activities.

Synthetic Strategies for Analog Development

The generation of a library of analogs for SAR studies hinges on versatile and efficient synthetic methodologies. For the dihydrofurocoumarin scaffold, several classical and modern synthetic routes are well-established.

Core Scaffold Synthesis: The Pechmann Condensation

A cornerstone in coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[2] This method can be adapted for the synthesis of the core 7-hydroxycoumarin intermediate, a precursor to the dihydrofurocoumarin ring system.

Experimental Protocol: Synthesis of a 7-Hydroxy-4-methylcoumarin Intermediate via Pechmann Condensation

  • Reagents: Resorcinol, Ethyl acetoacetate, Amberlyst-15 (acid catalyst), Ethanol.

  • Procedure:

    • In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq).

    • Add ethanol as a solvent to dissolve the reactants.

    • Add Amberlyst-15 (20% by weight of resorcinol).

    • Reflux the mixture at approximately 80°C with continuous stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the crude product and wash it with cold ethanol.

    • Recrystallize the solid from hot ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Modification of the Ester Side Chain

A key feature of the parent compound is the O-senecioyl group at the C9 position. The nature of this ester linkage is a prime target for modification to probe its influence on biological activity. Analogs with varying acyl chains can be synthesized from the 9-hydroxy precursor.

Experimental Protocol: Acylation of the 9-Hydroxy Group

  • Reagents: 9-Hydroxy-8,9-dihydrooroselol intermediate, desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), Pyridine or Triethylamine (base), Dichloromethane (solvent).

  • Procedure:

    • Dissolve the 9-hydroxy-8,9-dihydrooroselol intermediate in dry dichloromethane in a round-bottom flask.

    • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship Analysis

The progressive alteration of the molecular structure allows for the determination of the importance of different structural elements to the biological activity.[4]

Influence of the C9-Ester Group on Cytotoxicity

The ester group at the C9 position is anticipated to play a significant role in the cytotoxic profile of the molecule, potentially influencing its lipophilicity and interaction with biological targets.

Analog Modification Cell Line IC50 (µM) Reference
Parent Compound 9-O-senecioylHeLaVaries[5]
Analog 1a 9-O-acetylHeLaExpected to be less potent-
Analog 1b 9-O-benzoylHeLaPotentially more potent-
Analog 1c 9-OH (hydrolyzed)HeLaSignificantly less potent-

Generally, increasing the lipophilicity of the ester side chain with aromatic or longer aliphatic groups may enhance cell membrane permeability and, consequently, cytotoxic activity, up to a certain point. The complete removal of the ester group (hydrolysis to the 9-hydroxyl) is likely to diminish activity, highlighting the importance of this moiety.

Role of the Dihydrofurocoumarin Core and Aromatic Substituents in Anti-inflammatory Activity

The coumarin nucleus is a well-known scaffold for anti-inflammatory agents.[6][7] Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the anti-inflammatory response.

Compound Class Key Structural Features Anti-inflammatory Activity Reference
Dihydrocoumarins Saturated furan ringPotent antioxidant and NADPH oxidase inhibitory activity.[8]
Furocoumarins Fused furan and coumarin ringsInhibition of NF-κB and other inflammatory mediators.[9]
Coumarin-Curcumin Hybrids Combined pharmacophoresPotent inhibition of TNF-α production.[7]

Studies on various coumarin derivatives have shown that substitutions on the benzene ring can significantly influence their anti-inflammatory properties. For instance, the presence of hydroxyl groups can contribute to antioxidant activity, which is often linked to anti-inflammatory effects.[6]

Biological Evaluation Protocols

To establish a clear SAR, robust and reproducible biological assays are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the culture medium. Replace the old medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

The inhibition of protein denaturation is a well-documented cause of inflammation. This assay can be used to screen for anti-inflammatory activity.[10]

Experimental Protocol: Protein Denaturation Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. A higher percentage indicates greater anti-inflammatory activity.

Visualizing the Relationships

Graphical representations are invaluable tools for understanding complex scientific concepts.

General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Analog Synthesis cluster_3 Biological Evaluation Phenol Phenol Coumarin Core Coumarin Core Phenol->Coumarin Core Pechmann Condensation Dihydrofurocoumarin\nIntermediate Dihydrofurocoumarin Intermediate Coumarin Core->Dihydrofurocoumarin\nIntermediate Ring Formation 9-Hydroxy Intermediate 9-Hydroxy Intermediate Dihydrofurocoumarin\nIntermediate->9-Hydroxy Intermediate Hydroxylation Analog Library Analog Library 9-Hydroxy Intermediate->Analog Library Acylation / Etherification SAR Data SAR Data Analog Library->SAR Data Cytotoxicity & Anti-inflammatory Assays

Caption: General workflow for the synthesis and evaluation of dihydrofurocoumarin analogs.

Hypothetical SAR for Cytotoxicity

SAR_Cytotoxicity cluster_SAR Structure-Activity Relationship (Cytotoxicity) Parent 9-O-senecioyl Moderate Activity Analog_A 9-OH Low Activity Parent->Analog_A Removal of ester decreases activity Analog_B 9-O-acetyl Moderate Activity Parent->Analog_B Small alkyl ester maintains activity Analog_C 9-O-benzoyl High Activity Parent->Analog_C Aromatic ester increases activity

Caption: Hypothetical SAR of C9-ester analogs on cytotoxicity.

Potential Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Dihydrofurocoumarin Analog Dihydrofurocoumarin Analog Dihydrofurocoumarin Analog->NF-kB Activation Inhibition

Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and exploring the structure-activity relationship of this compound analogs. By leveraging established synthetic methodologies for coumarin derivatives and employing robust biological evaluation protocols, researchers can systematically probe the influence of various structural modifications on cytotoxic and anti-inflammatory activities. The insights gained from such studies will be instrumental in the rational design of novel, more potent, and selective therapeutic agents based on the promising dihydrofurocoumarin scaffold. Future work should focus on generating a dedicated library of analogs of the parent compound to confirm and expand upon the hypothesized SAR presented herein.

References

A Researcher's Guide to the Stereoselective Anti-Inflammatory Activity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Angular pyranocoumarins, a class of natural products predominantly found in medicinal plants of the Apiaceae family, are gaining significant attention for their diverse pharmacological profiles.[1][2] The compound 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, isolated from plants such as Peucedanum praeruptorum, represents a promising scaffold for anti-inflammatory drug development.[3][4] This guide presents a comparative study of the parent compound and its principal stereoisomers, focusing on their differential abilities to modulate inflammatory responses in vitro. We provide a causal framework for experimental design, from isolation and structural elucidation to detailed protocols for assessing biological activity. By exploring the structure-activity relationships (SAR) that govern their potency, this document serves as a technical resource for researchers aiming to unlock the therapeutic potential of this chemical class.

Introduction: The Significance of Stereochemistry in Pyranocoumarin Bioactivity

This compound is a member of the khellactone-type angular pyranocoumarins.[5] Its structure features a rigid fused ring system with two critical chiral centers at the C-8 and C-9 positions of the dihydropyran ring. The spatial arrangement of the substituents at these centers gives rise to four potential stereoisomers: (8S,9S), (8R,9R), (8S,9R), and (8R,9S).

It is a well-established principle in pharmacology that stereochemistry can profoundly influence biological activity. Enantiomers of the closely related compound, Praeruptorin A, have demonstrated significantly different vasorelaxant effects, with the (+)-enantiomer being markedly more potent.[6][7] This stereoselectivity is attributed to differential interactions with biological targets, such as endothelial nitric oxide synthase (eNOS).[7] This precedent strongly suggests that the stereoisomers of this compound will also exhibit distinct anti-inflammatory activities.

This guide will compare the parent compound (henceforth referred to as Compound A1 , assuming the most common naturally occurring stereochemistry, e.g., 8S,9S) against its other stereoisomers. We will focus on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard model for assessing anti-inflammatory potential.[8][9] The underlying mechanism, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, will be explored as the mechanistic basis for this activity.[9][10]

Isolation, Purification, and Structural Elucidation

The foundational step in any comparative study of natural products is the procurement of high-purity compounds. The following workflow outlines the established methodology for isolating angular pyranocoumarins from their natural source, Peucedanum praeruptorum, and confirming their structures.[3][11]

General Isolation and Fractionation Workflow

The rationale behind this multi-step extraction and chromatography process is to progressively enrich the fraction containing the compounds of interest by separating them based on polarity.

cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis P_Material Dried, Powdered Roots of Peucedanum praeruptorum Solvent_Ext Methanol Extraction P_Material->Solvent_Ext Crude_Ext Crude Methanol Extract Solvent_Ext->Crude_Ext Partition Liquid-Liquid Partitioning (vs. Ethyl Acetate) Crude_Ext->Partition EtOAc_Frac Ethyl Acetate (EtOAc) Fraction (Enriched in Pyranocoumarins) Partition->EtOAc_Frac Organic Phase Aq_Frac Aqueous Fraction Partition->Aq_Frac Aqueous Phase Silica_Col Silica Gel Column Chromatography (Toluene/EtOAc Gradient) EtOAc_Frac->Silica_Col HSCCC Preparative HSCCC or HPLC Silica_Col->HSCCC Chiral_Sep Chiral HPLC Separation (e.g., Chiralpak column) HSCCC->Chiral_Sep Pure_Isomers Pure Stereoisomers (>98% Purity) Chiral_Sep->Pure_Isomers Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Isomers->Spectroscopy Confirm Structure Confirmed Spectroscopy->Confirm

Caption: General workflow for isolation and purification of stereoisomers.

Protocol for Structural Elucidation

Rationale: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structure confirmation. MS provides the molecular weight and formula, while 1D and 2D NMR experiments elucidate the precise connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

    • Purpose: To confirm the molecular formula (C₁₉H₂₀O₆) by obtaining a highly accurate mass measurement.

  • NMR Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆.

    • ¹H NMR: Determines the number and environment of protons. Key signals include the coumarin ring protons, the methine protons at C-8 and C-9, and the protons of the senecioyl ester group.

    • ¹³C NMR: Identifies the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

      • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, establishing connectivity within spin systems (e.g., the C8-H to C9-H coupling).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, such as linking the ester group to the C-9 hydroxyl position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. Spatial proximity between protons will generate a cross-peak. For example, a NOESY correlation between the protons at C-8 and C-9 would suggest they are on the same face of the dihydropyran ring (cis configuration), whereas its absence would suggest a trans configuration.

Comparative Bioactivity Assessment: Anti-Inflammatory Effects

To objectively compare the isomers, we employ a two-stage in vitro screening process. First, a cytotoxicity assay is performed to determine the non-toxic concentration range for each compound. Second, the anti-inflammatory activity is measured within this safe range. This sequence is critical to ensure that any observed reduction in inflammatory markers is due to a specific biological effect and not simply a consequence of cell death.[12]

Protocol 1: MTT Assay for Cytotoxicity

Causality: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] By quantifying the formazan, we can determine the concentration at which a compound begins to induce cell death (its cytotoxic concentration, or CC₅₀). This ensures that subsequent anti-inflammatory assays are performed at non-cytotoxic concentrations.

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[15]

  • Compound Treatment: Prepare serial dilutions of each stereoisomer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in complete culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the CC₅₀ value for each isomer.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Causality: Macrophages stimulated with bacterial LPS produce large amounts of the pro-inflammatory mediator nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[16] Overproduction of NO is a hallmark of inflammation.[8] This assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[4] A reduction in nitrite levels indicates that the compound inhibits the inflammatory response.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of each stereoisomer (determined from the MTT assay, e.g., 50 µM, 25 µM, 10 µM) for 2 hours.

  • Inflammatory Stimulus: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response.[17] Include control wells: untreated cells, cells with LPS only (positive control), and cells with compound only.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in each sample.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Plot the inhibition against concentration to determine the IC₅₀ value (the concentration required to inhibit NO production by 50%).

Comparative Analysis and Structure-Activity Relationships (SAR)

The following tables present illustrative data for the comparative study of the four stereoisomers of this compound. This data is hypothetical but based on established SAR principles for pyranocoumarins, where subtle structural changes can lead to significant differences in potency.[5][6]

Table 1: Physicochemical Properties and Cytotoxicity of Stereoisomers

Compound IDStereochemistryMolecular FormulaMolecular WeightCytotoxicity (CC₅₀ in RAW 264.7 cells)
A1 (8S, 9S)C₁₉H₂₀O₆344.36> 100 µM
A2 (8R, 9R)C₁₉H₂₀O₆344.36> 100 µM
A3 (8S, 9R)C₁₉H₂₀O₆344.36> 100 µM
A4 (8R, 9S)C₁₉H₂₀O₆344.36> 100 µM

Note: All isomers are expected to have low cytotoxicity in this assay, a common trait for this class of compounds.[18]

Table 2: Comparative Anti-Inflammatory Activity of Stereoisomers

Compound IDStereochemistryNO Inhibition (IC₅₀ in RAW 264.7 cells)Relative Potency (vs. A1)
A1 (8S, 9S)22.5 ± 2.1 µM1.0x
A2 (8R, 9R)25.1 ± 2.8 µM0.9x
A3 (8S, 9R)48.2 ± 4.5 µM0.5x
A4 (8R, 9S)15.8 ± 1.7 µM1.4x

Discussion of SAR: The illustrative data suggests a clear structure-activity relationship.

  • Dominant Influence of C-9 Stereocenter: The configuration at C-9, which bears the bulky O-senecioyl group, appears to be a primary determinant of activity. The two most potent isomers (A1 and A4 ) both possess the S-configuration at C-9. This suggests that the spatial orientation of the ester side-chain is critical for optimal interaction with the target protein(s) within the inflammatory pathway.

  • Minor Influence of C-8 Stereocenter: While the C-9 configuration is dominant, the C-8 center exerts a modulating effect. The combination of (8R, 9S) in Compound A4 is hypothesized to be the most favorable arrangement, resulting in the highest potency. This indicates a specific three-dimensional pharmacophore is required for maximal activity.

  • Diastereomeric Potency: The cis isomers (A3 and A4, assuming a chair-like conformation) and trans isomers (A1 and A2) show different activities. The data suggests that a specific diastereomeric relationship, rather than simply being cis or trans, is key to potency.

Mechanistic Insight: The NF-κB Signaling Pathway

The production of iNOS, and consequently NO, is transcriptionally regulated by NF-κB.[9][19] The NF-κB family of transcription factors are master regulators of the inflammatory response.[6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p50/p65 dimer to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[19][21]

Pyranocoumarins like Praeruptorin A have been shown to exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.[9][22] It is highly probable that this compound and its isomers act via this same mechanism.

cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex (IKKα/β) TLR4->IKK Activates Cascade IkBa_p50p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p50p65->p_IkBa p50p65 p50/p65 Dimer (Active) p_IkBa->p50p65 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Ubiquitination & p50p65_Nuc p50/p65 p50p65->p50p65_Nuc Translocates Nucleus NUCLEUS DNA DNA (κB Site) p50p65_Nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Promotes Transcription Isomers Compound A1-A4 Isomers->IKK Inhibits Phosphorylation

Caption: The canonical NF-κB signaling pathway and the proposed point of inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative analysis of this compound and its stereoisomers. The provided protocols for cytotoxicity and anti-inflammatory screening are robust methods for generating reliable preclinical data. The illustrative SAR analysis underscores the critical importance of stereochemistry in defining the biological activity of angular pyranocoumarins. Specifically, the data suggests that the (8R, 9S) configuration is the most potent anti-inflammatory stereoisomer, likely due to an optimal three-dimensional fit with its molecular target within the NF-κB pathway.

Future research should focus on:

  • Synthesis and Confirmation: The total synthesis of all four stereoisomers to confirm the proposed SAR with empirical data.

  • Target Identification: Utilizing techniques such as affinity chromatography or cellular thermal shift assays (CETSA) to identify the direct protein target(s) of these compounds.

  • In Vivo Validation: Testing the most potent isomer in animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to validate its therapeutic potential.

By systematically dissecting the relationship between structure and function, researchers can advance the development of this promising class of natural products into next-generation anti-inflammatory therapeutics.

References

Unraveling the Molecular Target of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Comparative Guide to Target Identification and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a bioactive natural product to a validated drug candidate is both challenging and rewarding. A critical step in this process is the identification of the specific molecular target through which the compound exerts its effects. This guide focuses on 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol , a dihydrofurocoumarin found in plants such as Peucedanum praeruptorum Dunn and Carlina acaulis. While the precise protein target of this compound remains to be definitively identified in publicly available literature, the bioactivity of the extracts from which it is derived provides crucial clues to its potential mechanisms of action.

This document serves as a comparative guide for researchers seeking to identify the target of this compound. We will explore the putative signaling pathways implicated by the activity of its source extracts and compare the methodologies for target deconvolution with established inhibitors of these pathways.

Inferred Biological Activity: Insights from Peucedanum praeruptorum Extracts

Extracts from the root of Peucedanum praeruptorum, a known source of this compound, have demonstrated significant anti-inflammatory and anti-cancer properties. These findings suggest that the constituent molecules, including the compound of interest, likely modulate key signaling cascades involved in these cellular processes.

Anti-Cancer Effects and the MET Signaling Pathway

Recent studies have shown that extracts of Peucedanum praeruptorum can suppress the growth of non-small-cell lung cancer (NSCLC) cells. This effect is attributed to the inhibition of MET, a receptor tyrosine kinase.[1][2] The extract was also observed to decrease the phosphorylation of downstream effectors such as STAT3 and AKT.[1][2] This points towards the MET signaling pathway as a primary area of investigation for identifying the molecular target of this compound.

MET_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF MET MET HGF->MET Binds and Activates STAT3 STAT3 MET->STAT3 Phosphorylates AKT AKT MET->AKT Phosphorylates Cell_Growth Cell_Growth STAT3->Cell_Growth Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Peucedanum_praeruptorum_Extract Peucedanum_praeruptorum_Extract Peucedanum_praeruptorum_Extract->MET Inhibits

Anti-Inflammatory Activity and the NF-κB Pathway

The anti-inflammatory properties of Peucedanum praeruptorum extracts are linked to the suppression of nitric oxide (NO) production in response to inflammatory stimuli.[3][4] This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS), a gene transcriptionally regulated by the nuclear factor-kappa B (NF-κB).[3][5] This suggests that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

NFkB_Signaling_Pathway Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to iNOS_Gene_Expression iNOS_Gene_Expression Nucleus->iNOS_Gene_Expression Promotes NO_Production NO_Production iNOS_Gene_Expression->NO_Production Peucedanum_praeruptorum_Extract Peucedanum_praeruptorum_Extract Peucedanum_praeruptorum_Extract->IKK Potential Inhibition Point

A Comparative Framework for Target Identification

Given the putative involvement of the MET and NF-κB pathways, a logical approach to identifying the direct target of this compound is to compare its cellular and biochemical effects with those of known inhibitors of these pathways.

Target Pathway Known Inhibitor (Alternative) Key Experimental Readouts This compound (Hypothesized Readouts)
MET Signaling Crizotinib, Capmatinib- Inhibition of MET phosphorylation- Decreased phosphorylation of AKT and STAT3- Reduced cell viability in MET-dependent cancer cells- In-vitro kinase assay showing direct inhibition of MET- Potential inhibition of MET phosphorylation- Possible reduction in p-AKT and p-STAT3 levels- Potential for selective cytotoxicity in MET-addicted cell lines- Unknown direct kinase activity
NF-κB Signaling Bay 11-7082 (IKK inhibitor)- Inhibition of IκBα phosphorylation and degradation- Reduced nuclear translocation of NF-κB- Decreased expression of NF-κB target genes (e.g., iNOS, COX-2)- Reduced production of inflammatory mediators (e.g., NO, TNF-α)- Potential to inhibit IκBα degradation- Possible reduction in nuclear NF-κB levels- Potential to decrease iNOS expression- Likely to reduce NO production

Experimental Protocols for Target Validation

To systematically investigate the molecular target of this compound, a multi-pronged approach is recommended. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Western Blot Analysis of MET and NF-κB Signaling

This protocol is designed to assess the phosphorylation status and protein levels of key components in the MET and NF-κB pathways.

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., H1299 for MET, RAW 264.7 for NF-κB) to 70-80% confluency.

  • For MET pathway analysis, serum-starve cells overnight and then stimulate with HGF (Hepatocyte Growth Factor) in the presence or absence of varying concentrations of this compound or a known MET inhibitor.

  • For NF-κB pathway analysis, pre-treat cells with this compound or a known IKK inhibitor, followed by stimulation with LPS (lipopolysaccharide).

2. Protein Extraction:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-IκBα, anti-IκBα, anti-NF-κB p65).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Protein_Extraction Protein_Extraction Treatment->Protein_Extraction Quantification Quantification Protein_Extraction->Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE Western_Blot Western_Blot SDS_PAGE->Western_Blot Detection Detection Western_Blot->Detection

Protocol 2: In-Vitro Kinase Assay

This assay will determine if this compound directly inhibits the enzymatic activity of MET kinase.

1. Reagents and Setup:

  • Recombinant human MET kinase, ATP, and a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • This compound and a known MET inhibitor (e.g., Crizotinib) at various concentrations.

  • 96-well plate.

2. Assay Procedure:

  • Add kinase buffer, recombinant MET kinase, and the test compound/inhibitor to the wells of the 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

  • Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a phosphospecific antibody-based ELISA.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Reagents Reagents Assay_Setup Assay_Setup Reagents->Assay_Setup Kinase_Reaction Kinase_Reaction Assay_Setup->Kinase_Reaction Detection Detection Kinase_Reaction->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Concluding Remarks and Future Directions

The exploration of this compound presents an exciting opportunity in natural product-based drug discovery. While its definitive molecular target is yet to be elucidated, the bioactivity of its source plant extracts strongly suggests a role in modulating the MET and/or NF-κB signaling pathways. The comparative and methodological framework provided in this guide offers a scientifically rigorous path forward for researchers to precisely identify its protein target and unravel its mechanism of action. Subsequent studies could involve affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or computational docking studies to further validate and characterize the drug-target interaction.

References

A Multi-Tiered Framework for Assessing the Selectivity of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the efficacy of a therapeutic agent is inextricably linked to its selectivity. Selectivity, the ability of a compound to interact with its intended biological target while minimally affecting other molecules in the complex cellular milieu, is a cornerstone of safe and effective pharmacology.[1][2] A highly selective drug minimizes the risk of off-target effects, which are often the root cause of adverse drug reactions.[2] Conversely, a lack of selectivity can lead to a cascade of unintended biological consequences, jeopardizing patient safety and stalling promising drug candidates.[3] Therefore, the rigorous assessment of a compound's selectivity profile is not merely a procedural step but a critical determinant in its journey from laboratory discovery to clinical application.[4]

This guide provides a comprehensive, in-depth framework for evaluating the selectivity of a novel chemical entity, using the natural product 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS: 31456-63-0) as a central case study.[5][6] This compound, a dihydrofurocoumarin isolated from plants such as Carlina acaulis, belongs to a chemical class known for a wide spectrum of biological activities.[5][7] While its precise molecular targets are not yet fully elucidated, its structural features provide a compelling rationale for systematic investigation.[7]

Here, we eschew a rigid, one-size-fits-all template. Instead, we present a dynamic, multi-tiered approach that begins with initial target hypothesis generation and progresses through rigorous biochemical and cell-based assays to broad off-target liability screening. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and causal logic behind each experimental choice.

Part 1: Foundational Strategy - From Phenotypic Observation to a Testable Target Hypothesis

Before selectivity can be measured, a primary biological target must be identified or, at minimum, hypothesized. For a novel natural product like this compound, this initial phase is one of exploration, designed to narrow the field of potential mechanisms of action.

The Causality Behind the Approach: A purely target-agnostic approach can be resource-intensive. By integrating computational predictions with broad-based cellular screening, we can efficiently generate a high-confidence, testable hypothesis. The bioactivity of structurally related coumarin derivatives often points towards involvement in inflammatory pathways, particularly those mediated by cyclooxygenase (COX) enzymes. This provides a logical starting point for our investigation.

Workflow for Target Hypothesis Generation

cluster_0 Phase 1: In Silico & Literature Analysis cluster_1 Phase 2: Cellular Phenotypic Screening cluster_2 Phase 3: Hypothesis Formulation A Literature Review (Coumarin Bioactivities) E Data Integration & Analysis A->E B In Silico Docking (Panel of Inflammatory Targets) B->E C Cell-Based Inflammation Assay (e.g., LPS-stimulated Macrophages) D Measure Key Biomarkers (PGE2, TNF-α, IL-6) C->D D->E F Hypothesized Primary Target (e.g., COX-2) E->F Convergent Evidence cluster_0 Cellular Environment cluster_1 Points of Intervention A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 (Constitutive) COX-2 (Inducible) B->C D Prostaglandins (PGE2) C->D E Inflammation D->E Inhibitor 9-Hydroxy-O-senecioyl- 8,9-dihydrooroselol Inhibitor->C Inhibits Assay PGE2 ELISA (Measures Output) Assay->D Quantifies

References

A Comparative Guide to the Bioactive Potential of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol and its Botanical Origin, Carlina acaulis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling the Therapeutic Promise of a Novel Dihydrofurocoumarin

In the ever-evolving landscape of natural product research, coumarins and their derivatives have consistently emerged as a class of compounds with significant pharmacological potential. Among these, 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol, a dihydrofurocoumarin isolated from Carlina acaulis L.[1], presents an intriguing subject for scientific investigation. While direct, peer-reviewed efficacy studies on this specific molecule remain nascent, a comprehensive analysis of its botanical source, Carlina acaulis, provides a compelling rationale for its further exploration. This guide offers a comparative analysis of the known biological activities of Carlina acaulis extracts and its prominent constituents, thereby contextualizing the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Carlina acaulis, a member of the Asteraceae family, has a rich history in European traditional medicine, where it has been utilized for its diuretic, cholagogue, and antimicrobial properties.[2] Modern phytochemical investigations have revealed a complex chemical profile, including essential oils, phenolic acids, flavonoids, and triterpenes, which collectively contribute to its observed bioactivities.[2] This guide will delve into the existing scientific literature to compare the efficacy of Carlina acaulis extracts and its major bioactive compounds against established alternatives in key therapeutic areas, providing a foundational framework for future research into this compound.

II. Comparative Efficacy Analysis: Carlina acaulis Extracts and Constituents vs. Alternative Agents

The therapeutic potential of Carlina acaulis has been explored across several domains, primarily focusing on its antioxidant, antimicrobial, and cytotoxic activities. This section provides a comparative overview of the experimental data supporting these effects.

A. Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. The antioxidant capacity of Carlina acaulis has been attributed to its phenolic and flavonoid content.

Experimental Data Summary: Antioxidant Activity

Test SubstanceAssayModel SystemKey FindingsComparatorComparator EfficacyReference
Carlina acaulis root extract (Dichloromethane)hsp-16.2p::GFP expressionCaenorhabditis elegans47% reduction in oxidative stressAscorbic Acid41% reduction in oxidative stress[3][4]
Carlina oxide (CarOx)hsp-16.2p::GFP expressionCaenorhabditis elegans64% reduction in oxidative stressAscorbic Acid41% reduction in oxidative stress[3][4]
Carlina acaulis root and herb extractsDPPH radical scavengingIn vitroDose-dependent radical scavenging activity--[5]

Causality Behind Experimental Choices: The use of the in vivo model Caenorhabditis elegans provides a more physiologically relevant assessment of antioxidant activity compared to simple in vitro assays like DPPH. The hsp-16.2p::GFP reporter strain allows for direct visualization and quantification of the stress response at a whole-organism level.

Hypothesized Signaling Pathway: DAF-16/FOXO Activation

Studies on C. elegans have shown that the antioxidant effects of Carlina acaulis extract and Carlina oxide are associated with the activation of the DAF-16 transcription factor, a key regulator of stress resistance and longevity.[3][4]

DAF16_Pathway Carlina_acaulis_extract Carlina acaulis Extract / Carlina Oxide DAF_16_Activation DAF-16 Activation Carlina_acaulis_extract->DAF_16_Activation Oxidative_Stress Oxidative Stress Oxidative_Stress->DAF_16_Activation Stress_Resistance_Genes Expression of Stress Resistance Genes DAF_16_Activation->Stress_Resistance_Genes Increased_Stress_Resistance Increased Stress Resistance Stress_Resistance_Genes->Increased_Stress_Resistance

Caption: Hypothesized DAF-16 activation pathway by Carlina acaulis constituents.

B. Antimicrobial Activity

The traditional use of Carlina acaulis for treating infections is supported by modern microbiological studies. The primary antimicrobial constituent identified is Carlina oxide.

Experimental Data Summary: Antimicrobial Activity

Test SubstanceMicroorganismMIC (mg/mL)MBC (mg/mL)ComparatorComparator MIC (mg/mL)Reference
Carlina acaulis root extract (Fraction B - Heptane)Bacillus cereus0.080.08--[6]
Carlina acaulis root extract (Fraction C - Ethyl Acetate)Bacillus cereus0.16---[6]
Carlina acaulis root extract (Fraction B - Heptane)MRSA ATCC 433002.55.0--[6]
Carlina acaulis root extract (Fraction C - Ethyl Acetate)MRSA ATCC 433005.0---[6]
Carlina oxideTrypanosoma brucei0.39 µg/mL (IC50)---[7]

Causality Behind Experimental Choices: The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard, validated methods for assessing the antimicrobial potency of a substance. The use of methicillin-resistant Staphylococcus aureus (MRSA) is particularly relevant given the clinical need for new antibiotics against resistant strains.

C. Cytotoxic Activity

Recent studies have explored the anticancer potential of Carlina acaulis extracts, with promising results against melanoma cell lines.

Experimental Data Summary: Cytotoxic Activity

Test SubstanceCell LineIC50 (µg/mL)Proposed MechanismComparatorComparator IC50Reference
Carlina acaulis subsp. caulescens leaf extractUACC-903 (Melanoma)~75Inhibition of ERK1/2 phosphorylation--[8]
Carlina acaulis subsp. caulescens leaf extractC32 (Melanoma)~100Inhibition of ERK1/2 phosphorylation--[8]
Carlina acaulis subsp. caulescens leaf extractUACC-647 (Melanoma)~125---[8]

Causality Behind Experimental Choices: The use of multiple melanoma cell lines with different genetic backgrounds (e.g., BRAF and NRAS mutations) provides a more comprehensive understanding of the extract's spectrum of activity. The investigation of ERK1/2 phosphorylation is a logical step, as the MAPK/ERK pathway is frequently dysregulated in melanoma.

Hypothesized Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The cytotoxic effects of Carlina acaulis leaf extracts in melanoma cells appear to be mediated, at least in part, by the inhibition of the Raf/MEK/ERK signaling cascade.

MAPK_ERK_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Carlina_Extract Carlina acaulis Leaf Extract Carlina_Extract->Inhibition Inhibition->ERK

Caption: Proposed inhibition of the MAPK/ERK pathway by Carlina acaulis leaf extract.

III. Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for key experiments are provided below.

A. Determination of Antioxidant Activity in C. elegans
  • Strain Maintenance: The transgenic C. elegans strain TJ375, which expresses GFP under the control of the hsp-16.2 promoter, is maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

  • Compound Exposure: Synchronized L1 larvae are transferred to liquid S-medium containing E. coli OP50 and the test compounds (Carlina acaulis extract, Carlina oxide, or ascorbic acid as a positive control) at various concentrations.

  • Induction of Oxidative Stress: After 48 hours of incubation, oxidative stress is induced by the addition of juglone.

  • GFP Quantification: Following a recovery period, the worms are mounted on slides, and GFP fluorescence is quantified using a fluorescence microscope and appropriate imaging software. A reduction in GFP expression relative to the vehicle-treated control indicates antioxidant activity.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., B. cereus, MRSA) is prepared in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: The test substance is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.

  • MBC Determination: Aliquots from wells showing no visible growth are plated on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

C. Cell Viability Assay (MTT)
  • Cell Seeding: Human melanoma cells (e.g., UACC-903, C32) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Carlina acaulis extract or a vehicle control for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

IV. Future Directions and the Untapped Potential of this compound

The compelling bioactivities of Carlina acaulis extracts and its major constituent, Carlina oxide, lay a strong foundation for the investigation of its other, less-studied components. This compound, as a dihydrofurocoumarin, belongs to a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Future research should prioritize the isolation or synthesis of this compound in sufficient quantities to enable a systematic evaluation of its efficacy. A logical starting point would be to screen this compound in the assays where Carlina acaulis has demonstrated activity, namely antioxidant, antimicrobial, and cytotoxic assays. Furthermore, exploring its effects on inflammatory pathways, such as NF-κB and COX-2, would be a valuable avenue of investigation, given the known anti-inflammatory properties of other coumarins.

V. Conclusion

While direct evidence for the efficacy of this compound is currently unavailable, the significant body of research on its botanical source, Carlina acaulis, provides a strong, scientifically-grounded rationale for its further investigation. The demonstrated antioxidant, antimicrobial, and cytotoxic properties of Carlina acaulis extracts and its other constituents, such as Carlina oxide, suggest that this compound may possess similar or novel therapeutic activities. This guide serves as a comprehensive resource for researchers poised to explore the untapped potential of this intriguing natural product, providing a comparative framework and detailed methodologies to guide future studies.

VI. References

  • Mihailović, V., et al. (2013). Bioactivity assays on Carlina acaulis and C. acanthifolia root and herb extracts. EXCLI Journal, 12, 938-951. --INVALID-LINK--

  • Link, P., et al. (2016). Carlina acaulis Exhibits Antioxidant Activity and Counteracts Aβ Toxicity in Caenorhabditis elegans. Molecules, 21(7), 871. --INVALID-LINK--

  • Gawlik-Dziki, U., et al. (2023). Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells. International Journal of Molecular Sciences, 24(16), 12903. --INVALID-LINK--

  • Szymański, M., et al. (2024). Fractionation of Carlina acaulis L. Root Methanolic Extract as a Promising Path towards New Formulations against Bacillus cereus and Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 25(9), 4699. --INVALID-LINK--

  • Link, P., et al. (2016). Carlina acaulis Exhibits Antioxidant Activity and Counteracts Aβ Toxicity in Caenorhabditis elegans. PubMed Central, PMC6273941. --INVALID-LINK--

  • MedChemExpress. This compound. --INVALID-LINK--

  • Widelski, J., et al. (2017). In Vitro Antiproliferative Activity of Extracts of Carlina acaulis subsp. caulescens and Carlina acanthifolia subsp. utzka. Frontiers in Pharmacology, 8, 363. --INVALID-LINK--

  • Herrmann, F., et al. (2011). Carlina Oxide - A Natural Polyacetylene from Carlina acaulis (Asteraceae) with Potent Antitrypanosomal and Antimicrobial Properties. Planta Medica, 77(17), 1905-1911. --INVALID-LINK--

References

Safety Operating Guide

Proper Disposal of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS No. 31456-63-0). As a member of the coumarin family of compounds, and in the absence of specific toxicological data, a cautious approach to its handling and disposal is imperative to ensure the safety of laboratory personnel and to maintain environmental stewardship.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment and Regulatory Context

All chemical waste disposal is regulated by federal and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[1][5][6][7] It is the responsibility of the waste generator to ensure "cradle-to-grave" management of hazardous materials.[1]

Key Regulatory Considerations:

Regulatory BodyStandard/GuidelineRelevance to Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the identification, handling, and disposal of hazardous waste.[1][6]
OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)Mandates the development of a Chemical Hygiene Plan (CHP) and employee training on hazardous materials.[5][8][9]
Institutional EHS Local Policies and ProceduresYour institution's Environmental Health and Safety department provides specific protocols for waste collection and disposal.[4]

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn.[4][10][11] All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Recommended PPE:

PPE CategorySpecific EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and absorption.[2][4]
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and airborne particles.[2][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[2][4]
Respiratory Protection NIOSH-approved respiratorRecommended if handling the solid compound outside of a fume hood where dust may be generated.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[4][12] It must be treated as hazardous chemical waste.

Workflow for Disposal:

start Initiate Disposal of This compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Collection segregate->solid_waste Solid Compound or Contaminated Materials liquid_waste Liquid Waste Collection segregate->liquid_waste Solutions of Compound container Use Designated Hazardous Waste Container solid_waste->container liquid_waste->container seal_label Securely Seal and Label Container container->seal_label storage Store in Satellite Accumulation Area (SAA) seal_label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4]

  • Solid Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables such as weighing paper, pipette tips, and gloves.[4]

    • Place these materials in a designated, clearly labeled, and sealable hazardous waste container.[2][4]

  • Liquid Waste Collection:

    • For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous liquid waste container.[4]

    • Aqueous waste from cleaning contaminated glassware should also be collected as hazardous aqueous waste and not discharged into the sewer system.[4]

  • Labeling of Waste Containers:

    • Properly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Accumulation Start Date

      • Primary Hazards (e.g., "Toxic," "Irritant," "Environmental Hazard" - as a precaution)[4]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[2][4]

    • This area should be secure, well-ventilated, and away from incompatible materials.[4]

    • Ensure the container remains closed except when adding waste.[7]

  • Final Disposal Arrangements:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[4][6]

Spill Management

In the event of a spill, the following procedure should be followed:

Spill Response Decision Tree:

spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe_spill Don Appropriate PPE small_spill->ppe_spill evacuate Evacuate Immediate Area large_spill->evacuate notify_ehs Notify EHS/Emergency Personnel evacuate->notify_ehs contain Contain Spill with Absorbent Material ppe_spill->contain collect Collect Contaminated Material contain->collect place_in_container Place in Hazardous Waste Container collect->place_in_container clean Decontaminate Spill Area place_in_container->clean end_spill Spill Cleanup Complete clean->end_spill

References

Comprehensive Safety and Handling Guide for 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

Furanocoumarins can elicit severe skin reactions upon exposure to ultraviolet (UV) light, a condition known as phytophotodermatitis.[3] These compounds can intercalate with DNA, and upon photoactivation, form adducts, leading to cell death and inflammation.[3] Given these risks, the primary safety principle is the stringent avoidance of all routes of exposure—dermal, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol. The following table summarizes the minimum required PPE.

PPE Category Specific Equipment Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber, double-gloved)To prevent dermal absorption, which is a primary route of exposure for furanocoumarins.[5]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of solutions or accidental aerosolization of the solid compound.[6]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if not handled in a fume hood)To prevent inhalation of the powdered compound.

Always inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed and disposed of as hazardous waste immediately.

Operational Plan: From Receipt to Experimentation

A meticulous, step-by-step approach is critical for the safe handling of this compound.

Receiving and Storage
  • Unpacking: Upon receipt, gently move the vial to the bottom of the package to ensure any compound that may have become airborne during shipping settles.[1]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. The storage location should be a designated, locked cabinet accessible only to authorized personnel. Given the photosensitive nature of furanocoumarins, storage in a dark-colored or opaque vial is recommended to protect from light.[8]

Experimental Workflow

The following workflow is designed to minimize exposure risk at every stage of handling.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Compound Handling cluster_Post Post-Handling Prep Don appropriate PPE (Double gloves, lab coat, goggles) Fume_Hood Work within a certified chemical fume hood Prep->Fume_Hood Step 1 Low_Light Dim laboratory lights to minimize phototoxicity risk Fume_Hood->Low_Light Step 2 Weighing Carefully weigh the solid compound Low_Light->Weighing Step 3 Dissolving Dissolve in an appropriate solvent (e.g., DMSO, Acetone) [2] Weighing->Dissolving Step 4 Decontamination Decontaminate all surfaces and non-disposable equipment Dissolving->Decontamination Step 5 Waste_Disposal Segregate and label all waste for proper disposal Decontamination->Waste_Disposal Step 6 Doffing Doff PPE in the correct sequence to avoid contamination Waste_Disposal->Doffing Step 7 Hand_Wash Thoroughly wash hands and exposed skin Doffing->Hand_Wash Step 8

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety.

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.[9]

    • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[9] Do not discharge any of this waste into the sewer system.[9]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the accumulation start date, and the associated hazards (e.g., "Toxic," "Phototoxic," "Environmental Hazard").[9]

  • Final Disposal: Store the sealed waste container in a designated satellite accumulation area.[9] Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.